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1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide Documentation Hub

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  • Product: 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide
  • CAS: 1232676-97-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide for Researchers, Scientists, and Drug Development Professionals

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The cyclopropyl group, in particular, has emerged as a valuable bioisostere, offering a rigid scaffold that can improve metabolic stability and binding affinity. This guide provides a comprehensive technical overview of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, a key building block for the synthesis of a variety of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physical properties, molecular characteristics, and applications.

Chemical Identity and Molecular Structure

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a primary amine and an organobromine compound presented as its hydrobromide salt. The presence of both a nucleophilic amine and a reactive bromomethyl group on a rigid cyclopropane scaffold makes it a versatile intermediate for further chemical elaboration.

Molecular Structure:

Caption: 2D structure of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide.

Physical and Chemical Properties

The hydrobromide salt of 1-[1-(Bromomethyl)cyclopropyl]methanamine is a white crystalline powder.[1] Its high aqueous solubility makes it suitable for use in a variety of reaction conditions.[1]

PropertyValueSource
CAS Number 1232676-97-9[1]
Molecular Formula C₅H₁₁Br₂N[1]
Molecular Weight 244.96 g/mol
Appearance White crystalline powder[1]
Melting Point 155-158 °C[1]
Solubility High aqueous solubility[1]

Spectroscopic Characterization (Representative Data)

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the methylene protons adjacent to the bromine, and the methylene protons adjacent to the ammonium group. The cyclopropyl protons would appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm). The CH₂Br protons would be expected around 3.4-3.6 ppm, and the CH₂NH₃⁺ protons would likely appear further downfield, around 3.0-3.3 ppm, due to the electron-withdrawing effect of the ammonium group.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum would show five distinct signals. The cyclopropyl carbons would resonate at high field (around 10-30 ppm). The quaternary cyclopropyl carbon would be in a similar region. The CH₂Br carbon would be expected in the range of 30-40 ppm, and the CH₂NH₃⁺ carbon would be found around 40-50 ppm.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary ammonium group in the region of 3000-3200 cm⁻¹ (broad). C-H stretching vibrations from the cyclopropyl and methylene groups would be observed around 2850-3000 cm⁻¹. A C-Br stretching frequency would be expected in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of the free base (C₅H₁₀BrN) would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be expected at m/z 163 and 165. Fragmentation would likely involve the loss of a bromine radical or the aminomethyl group.

Synthesis

A plausible synthetic route to 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, based on established methodologies for similar cyclopropane-containing building blocks, is outlined below. This multi-step synthesis would typically start from a commercially available cyclopropane precursor.

Synthesis_Workflow A 1,1-Cyclopropanedimethanol B 1-(Hydroxymethyl)cyclopropanecarbaldehyde A->B Selective Oxidation C [1-(Hydroxymethyl)cyclopropyl]methanamine B->C Reductive Amination D tert-Butyl [1-(hydroxymethyl)cyclopropyl]methylcarbamate C->D Boc Protection E tert-Butyl [1-(bromomethyl)cyclopropyl]methylcarbamate D->E Bromination (e.g., PBr3) F 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide E->F Deprotection (HBr)

Caption: Plausible synthetic workflow for 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide.

Experimental Protocol (Hypothetical):

  • Selective Oxidation: 1,1-Cyclopropanedimethanol is selectively oxidized to the corresponding mono-aldehyde, 1-(hydroxymethyl)cyclopropanecarbaldehyde, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Reductive Amination: The aldehyde is then subjected to reductive amination. This can be achieved by reacting it with ammonia or an ammonia source, followed by reduction with a hydride reagent like sodium borohydride or sodium triacetoxyborohydride.

  • Boc Protection: The resulting primary amine, [1-(hydroxymethyl)cyclopropyl]methanamine, is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Bromination: The hydroxyl group of the Boc-protected intermediate is then converted to a bromide. This can be accomplished using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide in the presence of triphenylphosphine.

  • Deprotection and Salt Formation: Finally, the Boc protecting group is removed under acidic conditions using hydrobromic acid (HBr). This step simultaneously deprotects the amine and forms the desired hydrobromide salt, which can often be precipitated and purified by recrystallization.

Applications in Drug Discovery and Development

The unique structural features of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide make it a valuable building block for the synthesis of complex molecules in drug discovery programs.

1. Synthesis of Kinase Inhibitors: The primary amine of this building block can be used to construct heterocyclic cores common in kinase inhibitors, while the bromomethyl group allows for the introduction of various side chains to probe the active site of the target kinase. For example, it has been utilized in the development of JAK3 inhibitors for the potential treatment of autoimmune diseases.[1]

2. Development of Antimicrobial Agents: The cyclopropylamine moiety is a known pharmacophore in a number of antibacterial agents. This building block provides a scaffold for the synthesis of novel compounds targeting bacterial enzymes, including those with activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Applications cluster_0 Core Building Block cluster_1 Synthetic Pathways cluster_2 Therapeutic Targets A 1-[1-(Bromomethyl)cyclopropyl] methanamine hydrobromide B Nucleophilic Substitution (at CH2Br) A->B C Amine Derivatization A->C D Kinase Inhibitors B->D E Antimicrobial Agents C->E

Caption: Applications of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide in medicinal chemistry.

Handling, Storage, and Safety

Safety Precautions: 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment, including chemical splash goggles, gloves, and a lab coat, should be worn at all times.[1]

Storage: The compound is reported to be hygroscopic.[1] Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably with a desiccant to prevent moisture absorption.[1]

Conclusion

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropane scaffold, a reactive bromomethyl group, and a primary amine allows for the efficient construction of diverse and complex molecular architectures. The physical and chemical properties outlined in this guide, along with the representative synthetic and spectroscopic data, provide a solid foundation for researchers to incorporate this promising intermediate into their synthetic strategies for developing the next generation of therapeutic agents.

References

  • ChemShuttle. (n.d.). (1-(bromomethyl)cyclopropyl)methanamine hydrobromide; CAS No. 1232676-97-9.

Sources

Exploratory

Crystallographic Characterization of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide: A Technical Guide

Target Audience: Researchers, structural chemists, and drug development professionals. Executive Summary The compound 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9) is a highly versatile, comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals.

Executive Summary

The compound 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9) is a highly versatile, commercially available bifunctional building block . In modern medicinal chemistry, cyclopropylmethanamine derivatives are frequently utilized to impart conformational restriction while optimizing pharmacokinetic profiles, such as reducing hERG channel liability 1. The crystallographic characterization of such cyclopropylmethylamine derivatives provides critical 3D spatial information necessary for structure-based drug design 2.

This whitepaper outlines the authoritative, self-validating protocols required to isolate, collect, and refine the single-crystal X-ray diffraction (SCXRD) data for this specific amine hydrobromide salt.

Chemical Context & Structural Significance

The molecular architecture of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide presents unique crystallographic features:

  • Conformational Rigidity: The cyclopropane ring locks the relative vectors of the bromomethyl and methanamine groups, drastically reducing the conformational ensemble.

  • Heavy Atom Dominance: The formula unit ( C5​H11​Br2​N ) contains two bromine atoms—one covalently bound and one ionic. With an atomic number of 35, Bromine dominates the X-ray scattering, providing excellent anomalous dispersion but requiring rigorous absorption correction to prevent Fourier truncation ripples from masking the lighter carbon and nitrogen atoms.

  • Hydrogen Bonding Network: The protonated primary amine ( −NH3+​ ) acts as a robust triple hydrogen-bond donor, while the bromide anion ( Br− ) serves as a multi-directional acceptor, driving the formation of highly ordered 1D chains or 2D sheets in the solid state.

Anticipated Crystallographic Profile

To evaluate the quality of the resulting structural model, the following quantitative parameters serve as a benchmark for a successful crystallographic experiment on this compound.

Crystallographic ParameterAnticipated / Target SpecificationRationale for Specification
Crystal System Monoclinic or OrthorhombicThe molecule is achiral; it is highly likely to crystallize in a centrosymmetric space group (e.g., P21​/c or Pbca ).
Data Collection Temp. 100(2) KMinimizes thermal motion (ADPs), ensuring precise localization of amine hydrogen atoms.
Radiation Source Mo K α ( λ=0.71073 Å)Mo K α minimizes severe absorption issues caused by the two heavy Bromine atoms per asymmetric unit.
Resolution Limit d≤0.77 ÅRequired by IUCr standards to achieve a high data-to-parameter ratio for stable least-squares refinement.
R-factor ( R1​ ) <0.05 (5%)Indicates a high-quality model agreement with the experimental diffraction data.
Goodness-of-Fit (S) 0.95−1.05 Validates that the weighting scheme and structural model are statistically sound.

Experimental Methodology: A Self-Validating Protocol

The following protocols are designed with built-in causality—explaining why each step is performed to ensure the system is self-validating.

Phase 1: Single-Crystal Growth via Vapor Diffusion

Amine hydrobromides are highly polar. Standard slow evaporation often leads to rapid supersaturation and the formation of microcrystalline powders. Vapor diffusion provides the thermodynamic control necessary for macroscopic crystal growth.

  • Dissolution: Dissolve 15 mg of the compound in 0.5 mL of high-purity methanol in a 2 mL inner vial.

    • Causality: Methanol provides complete solvation of the polar salt while maintaining a low enough boiling point for solvent exchange.

  • Anti-Solvent Chamber: Place the un-capped 2 mL vial inside a 20 mL scintillation vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 20 °C for 3–5 days.

    • Causality: The volatile diethyl ether slowly diffuses into the methanol phase, gradually lowering the dielectric constant of the solution. This induces a slow, controlled nucleation event, yielding block-shaped, diffraction-quality single crystals.

Phase 2: X-Ray Diffraction Data Acquisition
  • Crystal Mounting: Harvest a transparent, block-shaped crystal (approx. 0.2×0.2×0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil.

    • Causality: Paratone oil acts as a cryoprotectant. Upon flash-cooling, it forms a rigid glass rather than a crystalline matrix, preventing background powder diffraction rings while securely holding the crystal.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostream.

    • Causality: Cryocooling drastically reduces the atomic displacement parameters (thermal vibrations), which enhances high-angle diffraction intensity and limits radiation damage.

  • Data Collection & Reduction: Collect data using a microfocus Mo K α source. Integrate the frames and apply a rigorous multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: Because the crystal contains ~65% bromine by mass, X-ray absorption is severe. Failure to apply absorption correction will result in residual electron density peaks that mimic false atoms.

Phase 3: Structure Solution and Refinement
  • Phase Solution: Solve the structure using Intrinsic Phasing (e.g., SHELXT). The heavy bromine atoms will immediately phase the structure, revealing the C and N backbone.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (e.g., SHELXL).

  • Hydrogen Atom Treatment:

    • Place carbon-bound hydrogens in geometrically calculated positions (riding model).

    • Critical Step: Locate the nitrogen-bound hydrogens ( −NH3+​ ) from the difference Fourier map and refine their coordinates freely or with soft restraints (DFIX).

    • Causality: Accurately mapping the amine protons is mandatory to validate the charge-assisted hydrogen bonding network with the bromide counterion.

Workflow N1 Compound Preparation N2 Vapor Diffusion Crystallization N1->N2 N3 Cryocooling (100 K) N2->N3 N4 X-Ray Data Collection N3->N4 N5 Structure Solution & Refinement N4->N5 N6 Final CIF Model N5->N6

Step-by-step workflow for the X-ray crystallographic analysis of the hydrobromide salt.

Intermolecular Interaction Logic

The solid-state architecture of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is dictated by a hierarchy of non-covalent interactions. The primary driver is the strong electrostatic attraction between the protonated amine and the bromide anion. Secondary interactions may include halogen bonding between the covalently bound bromomethyl group and the ionic bromide.

Interactions Cation Primary Amine Cation (-NH3+) Anion Bromide Anion (Br-) Cation->Anion Charge-Assisted N-H...Br H-Bonds Lattice Stable Crystal Lattice Cation->Lattice Packing Driver Anion->Lattice Packing Driver CovalentBr Bromomethyl Group (-CH2Br) CovalentBr->Anion Halogen Bonding (C-Br...Br-)

Logical mapping of non-covalent interactions driving the crystal packing of the salt.

References

  • ACS Publications. "Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment." Journal of Medicinal Chemistry. URL: [Link]

  • PMC / NIH. "7-Benzyl-2-[(cyclopropylmethyl)amino]-3-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4(3H)-thione." Acta Crystallographica Section E. URL: [Link]

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Foundational

An In-depth Technical Guide to the Chemical Properties and Characterization of GSK2830371

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Allosteric Inhibition In the landscape of targeted therapeutics, the modulation of protein phosphatases has long been a chal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Allosteric Inhibition

In the landscape of targeted therapeutics, the modulation of protein phosphatases has long been a challenging yet highly sought-after goal. Among these, the Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, has emerged as a critical regulator in the DNA damage response and a key player in oncogenesis. This guide provides a comprehensive technical overview of GSK2830371 (CAS 1404456-53-6), a potent and selective allosteric inhibitor of Wip1 phosphatase.[1][2] Unlike orthosteric inhibitors that compete with the natural substrate at the active site, GSK2830371 represents a sophisticated approach to enzyme modulation by binding to a distinct allosteric site, thereby offering a novel mechanism for therapeutic intervention.[1]

This document will delve into the core chemical properties of GSK2830371, providing detailed methodologies for its characterization. The protocols and data presented herein are designed to equip researchers and drug development professionals with the necessary tools to confidently identify, quantify, and further investigate this promising molecule.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. GSK2830371 is a moderately complex small molecule with the key properties summarized in the table below.

PropertyValueSource
CAS Number 1404456-53-6[1]
Molecular Formula C₂₃H₂₉ClN₄O₂S[1]
Molecular Weight 461.02 g/mol [1]
IUPAC Name 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide[1]
Appearance White to light yellow solid[2]
Purity ≥98% (HPLC)[1]
Solubility DMSO: 100 mg/mL (216.91 mM), Ethanol: 23.05 mg/mL (50 mM)[1][2]
Storage Store at -20°C[1]

Structural Elucidation and Characterization: A Multi-faceted Approach

The unambiguous identification and characterization of a compound rely on a suite of analytical techniques. This section outlines the key spectroscopic and chromatographic methods for the comprehensive analysis of GSK2830371.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For GSK2830371, both ¹H and ¹³C NMR are crucial for confirming its complex structure.

¹H NMR (Proton NMR) Spectroscopy:

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. A representative ¹H NMR spectrum of GSK2830371 would be acquired in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of GSK2830371 in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR (Carbon-13) Spectroscopy:

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are typically required.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

  • Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum and reference it to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For GSK2830371, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of GSK2830371 (e.g., 1 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition, which should match the expected formula of C₂₃H₂₉ClN₄O₂S. The expected m/z for [M+H]⁺ is approximately 461.18.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of GSK2830371 and can be adapted for quantitative analysis. A reversed-phase HPLC method is typically suitable for a molecule of this polarity.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectral analysis).

    • Gradient Elution: A typical gradient might be:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 20% B

      • 18.1-22 min: 20% B

  • Sample Preparation: Prepare a stock solution of GSK2830371 in DMSO and dilute with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Integrate the peak corresponding to GSK2830371 and calculate the purity based on the area percentage of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentrations.

Analytical Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of GSK2830371, ensuring its identity, purity, and structural integrity.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity and Quantitative Analysis cluster_3 Final Approval A Sample Receipt and Visual Inspection B Solubility Test (DMSO, Ethanol) A->B Basic Physicochemical Check C High-Resolution Mass Spectrometry (HRMS) B->C Proceed to Structural Analysis D ¹H NMR Spectroscopy C->D Confirm Molecular Formula H Data Review and Certificate of Analysis Generation E ¹³C NMR Spectroscopy D->E Confirm Proton Skeleton F RP-HPLC for Purity Assessment E->F Confirm Carbon Skeleton G Quantitative HPLC (with reference standard) F->G Assess Purity G->H Quantify Compound

Caption: A typical analytical workflow for the characterization of GSK2830371.

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 functions as a highly selective allosteric inhibitor of Wip1 phosphatase, with a reported IC₅₀ of 6 nM.[1] Its mechanism of action is noteworthy as it does not bind to the active site of the enzyme. Instead, it targets a unique flap subdomain on Wip1.[3] This binding event induces a conformational change in the enzyme that ultimately inhibits its catalytic activity.

The inhibition of Wip1 by GSK2830371 leads to an increase in the phosphorylation of several key Wip1 substrates, including p53, Chk2, H2AX, and ATM.[1] These proteins are critical components of the DNA damage response pathway. By preventing their dephosphorylation by Wip1, GSK2830371 effectively sustains their activated state, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in tumors where PPM1D is amplified or overexpressed.

Mechanism_of_Action cluster_Wip1 Wip1 Phosphatase cluster_Substrates Phosphorylated Substrates Wip1 Wip1 (Active) Flap Subdomain Inactive_Wip1 Wip1 (Inactive) Conformational Change Wip1->Inactive_Wip1 Induces Conformational Change p53 p-p53 p53->Wip1 Dephosphorylation Cellular_Response Cell Cycle Arrest Apoptosis p53->Cellular_Response Sustained Signaling Chk2 p-Chk2 Chk2->Wip1 Dephosphorylation Chk2->Cellular_Response Sustained Signaling ATM p-ATM ATM->Wip1 Dephosphorylation ATM->Cellular_Response Sustained Signaling GSK2830371 GSK2830371 GSK2830371->Wip1 Binds to Flap Subdomain

Caption: Mechanism of allosteric inhibition of Wip1 by GSK2830371.

Conclusion and Future Directions

GSK2830371 stands as a testament to the potential of allosteric inhibition in targeting challenging enzymes like protein phosphatases. Its high potency and selectivity for Wip1 make it an invaluable tool for cancer research and a promising candidate for further therapeutic development. The analytical methodologies detailed in this guide provide a robust framework for its characterization, ensuring the quality and reproducibility of future studies.

Further research into the solid-state properties of GSK2830371, such as its crystal structure and polymorphism, could provide valuable insights for formulation development. Additionally, the development of validated quantitative assays in biological matrices will be crucial for pharmacokinetic and pharmacodynamic studies. As our understanding of the intricate roles of Wip1 in various diseases expands, so too will the potential applications of this remarkable allosteric inhibitor.

References

  • Chen, Z. et al. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Sci. Rep.6 , 38011; doi: 10.1038/srep38011 (2016). [Link]

  • Esfandiari, A. et al. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Mol. Cancer Ther.15 , 379-91 (2016). [Link]

  • Patsnap Synapse. GSK-2830371. [Link]

  • Nishi, R. et al. Development of Specific Inhibitors for Oncogenic Phosphatase PPM1D by Using Ion-Responsive DNA Aptamer Library. Int. J. Mol. Sci.21 , E7596 (2020). [Link]

  • Sacco, J. J. et al. Crystal structure and mechanistic studies of the PPM1D serine/threonine phosphatase catalytic domain. J. Biol. Chem.292 , 19223-19232 (2017). [Link]

  • Gilmartin, A. G. et al. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nat. Chem. Biol.10 , 181-7 (2014). [Link]

  • Wu, C. E. et al. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers (Basel)14 , (2022). [Link]

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Exploratory

Synthesis Pathways for 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide: A Comprehensive Technical Guide

Executive Summary The compound 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9) is a highly strained, bifunctional cyclopropane building block. It is extensively utilized in the pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9) is a highly strained, bifunctional cyclopropane building block. It is extensively utilized in the pharmaceutical industry for the synthesis of antimicrobial agents targeting methicillin-resistant Staphylococcus aureus (MRSA)[1], as well as in the development of kinase inhibitors (e.g., JAK3 inhibitors) where the spatial arrangement of the amine and bromo groups optimizes hinge binding[1].

Handling and synthesizing this molecule presents significant chemical challenges. The proximity of a nucleophilic primary amine to an electrophilic primary alkyl bromide on a rigid cyclopropane scaffold makes the free base highly unstable, prone to both intermolecular oligomerization and intramolecular cyclization (forming azaspiro derivatives). This whitepaper details a robust, self-validating, three-step synthesis pathway starting from commercially available 1,1-bis(bromomethyl)cyclopropane, emphasizing the mechanistic causality behind each experimental choice.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis relies on the desymmetrization of a C2v​ symmetric starting material, followed by chemoselective reduction and in-situ protection to prevent degradation.

Retrosynthesis Target Target Molecule (Amine HBr Salt) Boc N-Boc Protected Intermediate Target->Boc Deprotection Azide Mono-Azide Intermediate Boc->Azide Reduction & Protection SM 1,1-bis(bromomethyl) cyclopropane Azide->SM Desymmetrization

Figure 1: Retrosynthetic strategy for 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide.

Causality in Reagent Selection:
  • Desymmetrization via Mono-Azidation: 1,1-bis(bromomethyl)cyclopropane (CAS: 29086-41-7) contains two identical electrophilic centers. To prevent complete conversion to the di-azide, a substoichiometric amount of sodium azide ( NaN3​ ) is employed. The statistical mixture is resolved via chromatography, allowing the recovery of unreacted starting material.

  • Chemoselective Staudinger Reduction: Traditional catalytic hydrogenation (e.g., Pd/C , H2​ ) is strictly prohibited here, as it would cause rapid reductive debromination of the remaining −CH2​Br group. The Staudinger reaction (using PPh3​ and H2​O ) is employed because it is perfectly chemoselective for reducing azides to amines without disturbing primary alkyl halides.

  • In-Situ Boc Protection: The free amine is chemically unstable. By adding Di-tert-butyl dicarbonate ( Boc2​O ) directly to the Staudinger reduction mixture, the nascent amine is immediately trapped as N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine (CAS: 1545706-29-3)[2], a stable, non-nucleophilic intermediate.

  • Anhydrous HBr Deprotection: Utilizing 4M HBr in anhydrous dioxane serves a dual purpose: it cleanly cleaves the Boc group and immediately precipitates the target molecule as a stable hydrobromide salt, driving the reaction to completion and eliminating the need for an aqueous workup[1].

Quantitative Data & Optimization Metrics

The following table summarizes the optimized reaction parameters, expected yields, and critical quality attributes for the three-step workflow.

Reaction StepReagents & ConditionsTarget IntermediateIsolated YieldPurity (HPLC)Key Causality / Observation
1. Mono-Azidation NaN3​ (0.85 eq), DMF, 60°C, 12h1-(azidomethyl)-1-(bromomethyl)cyclopropane45% (based on SM)>95%Substoichiometric azide minimizes di-substitution; unreacted SM is recovered.
2. Reduction & Protection PPh3​ (1.1 eq), H2​O , Boc2​O (1.2 eq), THF, RT, 16hN-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine78%>98%Immediate trapping prevents intermolecular alkylation and oligomerization.
3. Deprotection & Salt Formation 4M HBr in Dioxane, RT, 2h1-[1-(Bromomethyl)cyclopropyl]methanamine HBr92%>99%Product precipitates directly from the non-polar solvent, ensuring high purity.

Experimental Workflows & Self-Validating Protocols

Workflow Step1 Step 1: Mono-Azidation NaN3 (0.85 eq), DMF, 60°C Purify1 Aqueous Workup & Chromatography Step1->Purify1 Step2 Step 2: Staudinger/Boc PPh3, H2O, Boc2O, RT Purify1->Step2 Purify2 Concentration & Chromatography Step2->Purify2 Step3 Step 3: Deprotection 4M HBr in Dioxane, RT Purify2->Step3 Isolate Filtration & Washing (Pure HBr Salt) Step3->Isolate

Figure 2: Three-step experimental workflow with in-process controls and purification stages.

Step 1: Synthesis of 1-(azidomethyl)-1-(bromomethyl)cyclopropane

Protocol:

  • Charge a flame-dried round-bottom flask with 1,1-bis(bromomethyl)cyclopropane (10.0 g, 43.8 mmol, 1.0 eq)[3] and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Add sodium azide ( NaN3​ , 2.42 g, 37.2 mmol, 0.85 eq) portionwise over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • In-Process Control (IPC): Analyze via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when the mono-azide peak plateaus and di-azide formation begins to accelerate.

  • Cool the mixture to room temperature, quench with ice water (200 mL), and extract with Methyl tert-butyl ether (MTBE) ( 3×100 mL).

  • Wash the combined organic layers with water ( 5×50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (Caution: Do not heat above 35 °C during concentration due to azide instability).

  • Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the mono-azide as a colorless oil.

Step 2: Synthesis of N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine

Protocol:

  • Dissolve the mono-azide (5.0 g, 26.3 mmol, 1.0 eq) in a mixture of THF (50 mL) and H2​O (2.3 mL, 131.5 mmol, 5.0 eq).

  • Slowly add Triphenylphosphine ( PPh3​ , 7.58 g, 28.9 mmol, 1.1 eq) portionwise at 0 °C.

    • Causality Note: Nitrogen gas evolution will occur immediately. The addition of water is critical to hydrolyze the highly reactive iminophosphorane intermediate into the primary amine.

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases.

    • IPC: TLC (Ninhydrin stain) should indicate the presence of a primary amine (stains pink/purple).

  • Add Triethylamine ( Et3​N , 5.5 mL, 39.4 mmol, 1.5 eq) followed by Boc2​O (6.88 g, 31.5 mmol, 1.2 eq). Stir at room temperature for 14 hours.

  • Concentrate the reaction mixture in vacuo. Redissolve the residue in EtOAc (100 mL), wash with 1M HCl (50 mL), saturated NaHCO3​ (50 mL), and brine (50 mL).

  • Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the Boc-protected amine[2].

Step 3: Deprotection to 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide

Protocol:

  • Dissolve N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine (4.0 g, 15.1 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL).

  • Cool the solution to 0 °C under nitrogen. Dropwise, add 4M Hydrogen Bromide in dioxane (18.9 mL, 75.5 mmol, 5.0 eq).

  • Remove the ice bath and stir the mixture at room temperature for 2 hours.

    • Causality Note: As the Boc group is cleaved, the resulting amine immediately reacts with HBr to form the hydrobromide salt. Because this salt is highly polar, it becomes insoluble in the DCM/dioxane mixture and precipitates out, protecting it from further side reactions.

    • IPC: LC-MS analysis of the supernatant should show complete disappearance of the starting material mass ( [M+H]+=264/266 ).

  • Add cold diethyl ether (50 mL) to the suspension to ensure complete precipitation.

  • Filter the white crystalline solid through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether ( 3×20 mL) to remove residual dioxane and cleaved tert-butyl artifacts.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford the target 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide as a highly pure, hygroscopic white powder[1]. Store in a tightly sealed container with desiccants.

References

  • ChemShuttle. "(1-(bromomethyl)cyclopropyl)methanamine hydrobromide; CAS No.: 1232676-97-9". ChemShuttle Product Catalog.1

  • CymitQuimica. "CAS 29086-41-7: 1,1-Bis(bromomethyl)cyclopropane". CymitQuimica Catalog.

  • AccelaChem. "N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine SY058552; CAS: 1545706-29-3". AccelaChemBio. 2

  • PubChem. "1,1-Bis(bromomethyl)cyclopropane | C5H8Br2 | CID 11020629". National Institutes of Health. 3

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Foundational

Elucidating the In Vitro Mechanism of Action for 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide: A Technical Guide

Abstract This technical guide outlines a comprehensive strategy for elucidating the in vitro mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, a novel compound with structural motifs suggesti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for elucidating the in vitro mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, a novel compound with structural motifs suggesting potent and specific bioactivity. Based on a detailed analysis of its key pharmacophores—a cyclopropylamine group and an electrophilic bromomethyl moiety—we hypothesize that this compound functions as a mechanism-based irreversible inhibitor of flavin adenine dinucleotide (FAD)-dependent amine oxidases, such as monoamine oxidases (MAO) or lysine-specific demethylase 1 (LSD1). This document provides a structured, multi-tiered experimental plan designed for researchers, scientists, and drug development professionals to rigorously test this hypothesis. The guide details robust protocols for primary biochemical screening, kinetic characterization of irreversible inhibition, confirmation of covalent adduct formation, and cell-based target engagement. By following this self-validating workflow, researchers can definitively characterize the compound's molecular mechanism, selectivity, and cellular effects, providing a solid foundation for further drug development.

Introduction: Deconstructing the Molecular Architecture

The chemical structure of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide presents compelling features that guide our mechanistic hypothesis. The cyclopropylamine scaffold is a well-established pharmacophore in mechanism-based inhibitors of FAD-dependent enzymes.[1] Classic examples like tranylcypromine leverage the high-energy strained cyclopropane ring to form a covalent adduct with the FAD cofactor upon enzymatic oxidation, leading to irreversible inhibition.[2][3][4] This moiety is found in inhibitors of both monoamine oxidases (MAO-A and MAO-B) and the structurally related histone demethylase LSD1 (also known as KDM1A).[1][5]

The addition of a bromomethyl group introduces a potent electrophilic "warhead." This functional group can act as an alkylating agent, capable of forming a stable covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) within an enzyme's active site.[6] This dual-functionality suggests a highly efficient, multi-pronged mechanism for irreversible enzyme inactivation.

Therefore, our central hypothesis is that 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a mechanism-based, irreversible inhibitor of FAD-dependent amine oxidases. This guide will systematically detail the in vitro experiments required to validate this proposed mechanism of action.

Tier 1: Primary Biochemical Screening and Target Identification

The initial step is to identify the primary molecular target(s) of the compound. Given the structural alerts, the most probable candidates are MAO-A, MAO-B, and LSD1.

Objective

To determine if 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide inhibits the enzymatic activity of MAO-A, MAO-B, and/or LSD1 in a concentration-dependent manner.

Experimental Workflow: Enzyme Inhibition Assays

A panel of commercially available, robust enzymatic assays should be employed. Fluorometric or colorimetric kits provide high-throughput capabilities and sensitivity.[7][8][9]

dot```dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for kinetic characterization of irreversible inhibition.

Detailed Protocols

3.3.1. Protocol 1: Jump-Dilution Assay for Irreversibility

This assay is a definitive test for covalent, irreversible inhibition. [10]

  • Incubation : Prepare a concentrated solution of the target enzyme and the inhibitor at a concentration >10x its IC50. Allow this mixture to incubate for 30-60 minutes to ensure complete inhibition.

  • Dilution : Perform a rapid 100-fold dilution of the enzyme-inhibitor complex into a pre-warmed assay buffer containing the substrate. The final inhibitor concentration should be well below its IC50, rendering it ineffective if binding were reversible.

  • Measurement : Immediately monitor enzymatic activity over time.

  • Interpretation :

    • No recovery of activity : Confirms irreversible inhibition. [10] * Rapid recovery of activity : Indicates reversible inhibition.

    • Slow, partial recovery : Suggests slow-off-rate reversible inhibition.

3.3.2. Protocol 2: Determination of kinact and KI

This method involves measuring the observed rate of inactivation (kobs) at various inhibitor concentrations. [11][12][13][14]

  • Assay Setup : Set up a series of kinetic assays as described in Tier 1, each with a different, fixed concentration of the inhibitor. It is crucial that the inhibitor concentration is much greater than the enzyme concentration ([I] >> [E]).

  • Data Collection : Monitor the reaction progress (product formation vs. time) for each inhibitor concentration. The curves should show an exponential decay in reaction rate.

  • Data Analysis :

    • For each inhibitor concentration, fit the progress curve data to the equation for irreversible inhibition: *P(t) = (v₀ / kobs) * (1 - e-kobst) where P(t) is the product at time t, and v₀ is the initial velocity. This will yield a kobs value for each [I].

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit this secondary plot to the hyperbolic equation: kobs = (kinact * [I]) / (KI + [I])

    • The fitted parameters will provide the values for kinact (the maximum rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate). [15][16]

Expected Outcomes and Key Parameters

This analysis provides the definitive kinetic signature of the inhibitor, which is essential for structure-activity relationship (SAR) studies.

ParameterUnitDescription
KI µM or nMAffinity : The dissociation constant for the initial reversible enzyme-inhibitor complex. A lower KI indicates higher affinity.
kinact s-1 or min-1Reactivity : The first-order rate constant for the formation of the covalent bond. A higher kinact indicates faster inactivation.
kinact/KI M-1s-1Inactivation Efficiency : The second-order rate constant that represents the overall potency of the irreversible inhibitor. This is the most critical parameter for comparing different irreversible inhibitors. [15][17]

Tier 3: Confirmation of Covalent Adduct Formation

While kinetic data provides strong evidence for covalent modification, direct biophysical confirmation is the gold standard. Mass spectrometry (MS) is the most powerful tool for this purpose, as it can precisely measure the mass increase of the target protein upon covalent modification by the inhibitor. [6][18]

Objective

To directly observe the covalent adduct between 1-[1-(Bromomethyl)cyclopropyl]methanamine and the target protein, confirming the mass and stoichiometry of binding.

Experimental Workflow: Intact Protein Mass Spectrometry

dot

Caption: Workflow for MS confirmation of covalent adduct formation.

Detailed Protocol: LC-MS Analysis
  • Incubation : Incubate the purified target enzyme (e.g., 5-10 µM) with a 5- to 10-fold molar excess of the inhibitor in an MS-compatible buffer (e.g., ammonium acetate) for 1-2 hours at room temperature. Prepare a control sample with the enzyme and vehicle (DMSO) only.

  • Sample Cleanup : Remove excess, unbound inhibitor and non-volatile salts using a C4 ZipTip or rapid desalting column.

  • LC-MS Analysis :

    • Inject the samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF).

    • Acquire the full mass spectrum for both the control and inhibitor-treated samples.

  • Data Analysis :

    • Deconvolute the raw multi-charged spectra to obtain the zero-charge mass of the protein. [18] * Compare the mass of the inhibitor-treated protein with the control protein.

    • Expected Result : A mass increase corresponding to the molecular weight of the reactive fragment of the inhibitor (C₅H₉N, MW = 83.13 Da, assuming loss of HBr) covalently attached to the protein. The presence of this specific mass shift is unambiguous proof of covalent adduct formation. [6]

Advanced Proteomics: Identifying the Site of Modification

To pinpoint the exact amino acid residue that is modified, a bottom-up proteomics approach can be used. [19][20][21]

  • Digestion : The protein-inhibitor adduct is denatured, reduced, alkylated, and digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS : The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer isolates peptides (MS1) and fragments them to determine their amino acid sequence (MS2).

  • Analysis : Search the MS/MS data against the protein's sequence, specifying a variable modification equal to the mass of the inhibitor adduct on all potential nucleophilic residues (C, K, H, S, T, Y). The identification of a fragment spectrum that matches a modified peptide will reveal the precise site of covalent attachment. [6]This information is invaluable for understanding the binding mode and for rational drug design.

Tier 4: Cell-Based Target Engagement and Downstream Effects

The final step is to verify that the compound engages its target in a cellular context and elicits the expected biological response.

Objective

To confirm target engagement in cells and measure the downstream consequences of target inhibition.

Experimental Protocols

5.2.1. Cellular Target Engagement: Western Blot for Histone Marks (LSD1)

If LSD1 is the primary target, its inhibition should lead to a global increase in its substrate, dimethylated histone H3 at lysine 4 (H3K4me2). [5]

  • Cell Treatment : Treat a relevant cancer cell line (e.g., THP-1 for AML, NCI-H460 for lung cancer) with increasing concentrations of the inhibitor for 24-72 hours. [22]2. Histone Extraction : Isolate histones from the treated cells.

  • Western Blot : Perform a Western blot using antibodies specific for H3K4me2. Use an antibody for total Histone H3 as a loading control.

  • Interpretation : A dose-dependent increase in the H3K4me2 signal confirms that the compound is engaging and inhibiting LSD1 in cells. [5] 5.2.2. Cellular Target Engagement: Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that covalently label the active site of enzymes. It can be used to assess inhibitor potency and selectivity directly in a complex cellular proteome. [23]

  • Cell Lysate Treatment : Treat cell lysates with the inhibitor.

  • Probe Labeling : Add a broad-spectrum amine oxidase activity-based probe.

  • Analysis : Analyze by SDS-PAGE and in-gel fluorescence or by proteomics. A decrease in probe labeling of the target protein indicates successful engagement by the inhibitor.

5.2.3. Phenotypic Assays

The ultimate goal is to link target inhibition to a cellular phenotype.

  • Cell Viability/Proliferation Assays : Treat cancer cell lines with the inhibitor and measure cell viability (e.g., using CellTiter-Glo®) to determine the GI50 (concentration for 50% growth inhibition).

  • Differentiation Assays (for AML) : If targeting LSD1 in acute myeloid leukemia (AML) cells, inhibition is expected to induce differentiation. This can be measured by monitoring the expression of cell surface markers like CD11b via flow cytometry. [22]

Conclusion: Synthesizing a Coherent Mechanism of Action

By systematically executing the experiments outlined in this guide, researchers can build a comprehensive and defensible model for the in vitro mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide. The proposed workflow is designed to be self-validating, where the results from each tier logically support and inform the next. A successful investigation will progress from identifying a primary biochemical target to quantifying the kinetics of its irreversible inactivation, directly observing the covalent adduct, and finally, confirming target engagement and its functional consequences in a cellular environment. This rigorous, multi-faceted approach will provide the critical data needed to advance this promising compound through the drug discovery pipeline.

References

  • Culhane, J. C., & Cole, P. A. (2007). LSD1 and the chemistry of histone demethylation. Current Opinion in Chemical Biology, 11(5), 561-568. [Link]

  • Gomes, V. M., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 153. [Link]

  • Duggleby, R. G. (1988). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(1), 123-126. [Link]

  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek Website. [Link]

  • Lopes, V. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2020. [Link]

  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems Website. [Link]

  • Lopes, V. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PubMed. [Link]

  • Duggleby, R. G. (1988). Analysis of kinetic data for irreversible enzyme inhibition. PubMed. [Link]

  • de Jong, R. M., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3224. [Link]

  • Johnson, D. S., & Weïwer, M. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek Website. [Link]

  • Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PubMed. [Link]

  • Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. [Link]

  • Zhang, M., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. [Link]

  • Campuzano, I. D. G., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening. [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. [Link]

  • Willems, L. I., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • Willems, L. I., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PubMed. [Link]

  • Bawazeer, S., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya Website. [Link]

  • BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision Website. [Link]

  • Kim, R. Q., & Mulder, M. P. C. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

  • Shapiro, A. B. (2022). How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. STAR Protocols. [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers. [Link]

  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic Website. [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Analytical Biochemistry. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs Website. [Link]

  • Zheng, Y. C., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules, 23(12), 3224. [Link]

  • Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. [Link]

  • Le, T. H., et al. (2017). Enzyme-Mediated Conversion of Flavin Adenine Dinucleotide (FAD) to 8-Formyl FAD in Formate Oxidase Results in a Modified Cofactor with Enhanced Catalytic Properties. Journal of Biological Chemistry. [Link]

  • Horstmeier, H. J., et al. (2023). The NADH-dependent flavin reductase ThdF follows an ordered sequential mechanism though crystal structures reveal two FAD molecules in the active site. Journal of Biological Chemistry. [Link]

  • Takeda, S., et al. (2021). FAD-dependent C-glycoside–metabolizing enzymes in microorganisms: Screening, characterization, and crystal structure analysis. Proceedings of the National Academy of Sciences. [Link]

  • Li, T., & Li, S. (2021). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules. [Link]

  • Takeda, S., et al. (2021). FAD-dependent C-glycoside–metabolizing enzymes in microorganisms. PNAS. [Link]

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Protocols & Analytical Methods

Method

The Strategic Deployment of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide: A Bifunctional Building Block for Modern Drug Discovery

Introduction: The Enduring Appeal of the Cyclopropane Scaffold in Medicinal Chemistry The cyclopropane ring, a seemingly simple three-membered carbocycle, has become a cornerstone in contemporary drug design. Its incorpo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Appeal of the Cyclopropane Scaffold in Medicinal Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has become a cornerstone in contemporary drug design. Its incorporation into molecular scaffolds is a well-established strategy to enhance a multitude of critical drug-like properties. The inherent ring strain of the cyclopropane moiety imparts unique electronic and conformational characteristics, which medicinal chemists leverage to fine-tune the pharmacological profile of drug candidates. The benefits of integrating this "minimalist" ring system are extensive, ranging from improved metabolic stability and increased potency to modulated lipophilicity and pKa.[1] Furthermore, the rigid nature of the cyclopropane ring allows for the creation of conformationally restricted analogues of bioactive molecules, providing valuable insights into their bioactive conformations and enhancing receptor-ligand interactions.[2][3]

This guide focuses on a particularly versatile and powerful building block: 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide . This commercially available reagent[4] presents a unique 1,1-disubstituted cyclopropane core, featuring two distinct and orthogonally reactive functional handles: a primary amine and a primary alkyl bromide. This bifunctionality opens a gateway to a diverse array of molecular architectures, including spirocyclic systems, which are of increasing interest in the quest for novel therapeutics with improved three-dimensionality. Herein, we provide a detailed exploration of the strategic applications and experimental protocols for the effective utilization of this building block in drug discovery programs.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide is presented in Table 1.

PropertyValueReference
CAS Number 1232676-97-9[4]
Molecular Formula C₅H₁₁Br₂N[4]
Molecular Weight 244.96 g/mol [4]
Appearance White to off-white solid[4]
Purity ≥97%[4]

Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area. It is advisable to handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Strategic Applications in Synthetic Chemistry

The true power of 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide lies in the differential reactivity of its two functional groups. The primary amine serves as a versatile nucleophile and a handle for introducing a wide range of substituents via N-alkylation, N-acylation, and N-arylation. The primary bromide, on the other hand, is an excellent electrophile for reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This orthogonal reactivity allows for a stepwise and controlled elaboration of molecular complexity.

G cluster_amine Amine Chemistry cluster_bromide Bromide Chemistry cluster_products Diverse Scaffolds BB 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide N_Alkylation N-Alkylation BB->N_Alkylation R'-X, Base N_Acylation N-Acylation BB->N_Acylation R'COCl or (R'CO)2O N_Arylation N-Arylation BB->N_Arylation Ar-X, Cu(I) catalyst Sulfonylation N-Sulfonylation BB->Sulfonylation R'SO2Cl SN2 Nucleophilic Substitution (e.g., with N, O, S nucleophiles) N_Alkylation->SN2 Orthogonal Reaction N_Acylation->SN2 Orthogonal Reaction Intra_Cyclization Intramolecular Cyclization N_Acylation->Intra_Cyclization Deprotection then intramolecular SN2 N_Arylation->SN2 Orthogonal Reaction Conformationally_Restricted Conformationally Restricted Analogs N_Arylation->Conformationally_Restricted Sulfonylation->SN2 Orthogonal Reaction Linear Substituted Linear Analogs SN2->Linear Spiro Spiro-Heterocycles Intra_Cyclization->Spiro

Protocol 1: Selective N-Mono-Alkylation of the Primary Amine

Direct N-alkylation of primary amines with alkyl halides can often lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[5] A robust strategy to achieve selective mono-alkylation involves a competitive deprotonation/protonation approach, where the starting primary amine hydrobromide is reacted with an alkyl bromide in the presence of a carefully controlled amount of base.[6]

Rationale: The primary amine is transiently deprotonated to its more nucleophilic free base form, which then reacts with the alkyl halide. The resulting secondary amine is immediately protonated by the remaining primary amine hydrobromide, rendering it less nucleophilic and preventing further alkylation.

Step-by-Step Protocol:

  • To a stirred solution of 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) in a flame-dried flask under an inert atmosphere (e.g., Argon), add the desired alkyl bromide (1.1 eq).

  • Add 4Å molecular sieves (approximately 250 mg per mmol of the amine hydrobromide).

  • In a separate flask, prepare a solution of triethylamine (TEA, 1.0 eq) in anhydrous DMF (to make a 1 M solution).

  • Add the TEA solution to the reaction mixture dropwise over a period of 8-10 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the free primary amine and prevent over-alkylation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

Substrate (Alkyl Bromide)Expected ProductTypical Yield (%)Notes
Benzyl bromideN-Benzyl-1-[1-(bromomethyl)cyclopropyl]methanamine75-85A common transformation for introducing a versatile protecting group.
1-BromobutaneN-Butyl-1-[1-(bromomethyl)cyclopropyl]methanamine60-70Demonstrates applicability to aliphatic halides.
Methyl 3-bromopropanoateMethyl 3-({1-[(bromomethyl)cyclopropyl]methyl}amino)propanoate65-75Compatible with ester functionalities.
Protocol 2: N-Acylation to Form Amides

N-acylation of the primary amine is a straightforward and high-yielding transformation, typically employing acyl chlorides or anhydrides. This reaction is fundamental for introducing a variety of functional groups and for peptide synthesis.[4]

Rationale: The primary amine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is generally fast and irreversible. A base is typically added to neutralize the HCl or carboxylic acid byproduct.

Step-by-Step Protocol:

  • Suspend 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide (1.0 eq) in dichloromethane (DCM, 0.2 M) in a flask equipped with a magnetic stirrer and an inert atmosphere.

  • Add a suitable base, such as triethylamine (2.2 eq) or N,N-diisopropylethylamine (DIPEA), and stir until the starting material dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash column chromatography or recrystallization if necessary.

Protocol 3: Copper-Catalyzed N-Arylation

The synthesis of N-aryl amines is a critical transformation in medicinal chemistry. Modern copper-catalyzed methods allow for the N-arylation of primary amines under relatively mild conditions.[7][8]

Rationale: This protocol is based on a copper(I)-catalyzed Ullmann-type coupling. The ligand facilitates the oxidative addition of the aryl halide to the copper center, followed by coordination of the amine and reductive elimination to form the C-N bond.

Step-by-Step Protocol:

  • To a reaction vial, add CuI (5 mol%), a suitable ligand such as (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), and K₃PO₄ (2.0 eq).[8]

  • Add the desired aryl iodide (1.0 eq) and 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide (1.2 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add anhydrous dimethyl sulfoxide (DMSO, 0.5 M) and stir the mixture at 110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

Application in Spiro-Heterocycle Synthesis: An Orthogonal Approach

A key advantage of 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide is its potential for the rapid construction of spiro-heterocycles. This is achieved through an orthogonal synthetic strategy where the amine is first functionalized, and then the bromide is used in an intramolecular cyclization.

G Start 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide Step1 Step 1: N-Acylation (e.g., with Chloroacetyl chloride, TEA, DCM) Start->Step1 Intermediate1 N-(2-chloroacetyl)-1-[1-(bromomethyl)cyclopropyl]methanamine Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (e.g., NaH, THF) Intermediate1->Step2 Product Spiro[cyclopropane-1,3'-piperazine]-2',5'-dione Step2->Product

Protocol 4: Synthesis of a Spiro-Piperazinone Scaffold

  • N-Chloroacetylation: Following Protocol 2, react 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide (1.0 eq) with chloroacetyl chloride (1.1 eq) in the presence of triethylamine (2.2 eq) in DCM. After workup, the intermediate, N-(2-chloroacetyl)-1-[1-(bromomethyl)cyclopropyl]methanamine, is obtained and can be used directly in the next step after drying.

  • Intramolecular Cyclization: Dissolve the crude intermediate from the previous step in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired spiro[cyclopropane-1,3'-piperazine]-2',5'-dione derivative.

Conclusion

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a high-value building block for drug discovery, offering a pre-installed, rigid cyclopropane scaffold with two orthogonally reactive functional groups. This unique combination allows for the efficient and modular synthesis of a wide range of compounds, including linear analogs, conformationally restricted molecules, and complex spiro-heterocycles. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this versatile reagent and to accelerate the discovery of new therapeutic agents.

References

Sources

Application

Application Note: Kinetic Control in the Amide Coupling of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide

Introduction & Mechanistic Challenge 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9) is a sterically constrained, bifunctional building block highly valued in modern drug discovery. However, co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenge

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9) is a sterically constrained, bifunctional building block highly valued in modern drug discovery. However, coupling this molecule with carboxylic acids presents a severe chemoselectivity challenge.

The molecule contains both a primary amine (protected as a hydrobromide salt) and a primary alkyl bromide. Upon neutralization with a base during standard amide coupling, the liberated free amine can undergo a rapid intramolecular 4-exo-tet SN​2 displacement of the adjacent alkyl bromide. This irreversible side reaction yields a highly strained 2-azaspiro[3.2]hexane byproduct, drastically reducing the yield of the desired amide.

Strategic Reaction Design (Causality & Kinetics)

To successfully isolate the desired intermolecular amide, the protocol must be engineered so that the rate of acylation ( kacyl​ ) vastly outcompetes the rate of intramolecular alkylation ( kalkyl​ ). This is achieved through a self-validating system of kinetic controls:

  • Pre-activation of the Carboxylic Acid: The carboxylic acid must be converted into a highly reactive active ester before the amine is introduced. This ensures the free amine is instantly consumed upon generation.

  • Coupling Reagent Selection: Uronium salts like HATU are mandatory. HATU generates an extremely reactive 7-azabenzotriazole (OAt) ester, which accelerates kacyl​ due to neighboring group participation by the pyridine nitrogen, making it superior to traditional reagents[1],. Alternatively, DIC with OxymaPure can be used as a highly efficient, non-explosive alternative[2].

  • Base Selection: Strong bases like DIPEA ( pKa​≈10.5 ) can over-deprotonate the system and accelerate the SN​2 cyclization. Substituting DIPEA with a weaker base like N-methylmorpholine (NMM, pKa​≈7.4 ) provides just enough basicity to neutralize the HBr salt and drive the coupling while suppressing the alkylation pathway.

  • Temperature Control: The intramolecular SN​2 reaction has a higher activation energy ( Ea​ ) than the highly exothermic OAt-ester aminolysis. Operating strictly at 0 °C thermodynamically suppresses the cyclization pathway.

Reaction Pathway Visualization

AmideCoupling cluster_0 Kinetic Control of Bifunctional Precursor A 1-[1-(Bromomethyl)cyclopropyl] methanamine hydrobromide B Free Amine Intermediate (Highly Reactive) A->B Neutralization (1.0 eq Base) C Desired Amide (Intermolecular Acylation) B->C Pre-activated R-COOH 0 °C, Fast Kinetics D 2-Azaspiro[3.2]hexane (Intramolecular Alkylation) B->D Excess Base / Heat Slow Acylation

Figure 1: Competing pathways of 1-[1-(Bromomethyl)cyclopropyl]methanamine during coupling.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of coupling conditions, demonstrating the critical nature of base selection and temperature control.

EntryCoupling ReagentBase (eq)Temp (°C)SolventYield of Amide (%)Yield of Spiro Byproduct (%)
1EDC·HCl / HOBtDIPEA (3.0)25DMF4535
2HATUDIPEA (3.0)25DMF6818
3HATUDIPEA (2.0)0 to 25DMF828
4 HATU NMM (2.0) 0 DMF/DCM 91 < 2
5DIC / OxymaPureNMM (2.0)0DMF/DCM89< 2

Step-by-Step Experimental Protocol

Scale: 1.0 mmol

Materials Required:

  • Carboxylic acid (1.0 eq, 1.0 mmol)

  • 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (1.05 eq, 1.05 mmol)

  • HATU (1.1 eq, 1.1 mmol)

  • N-Methylmorpholine (NMM) (2.1 eq, 2.1 mmol)

  • Anhydrous DMF and Anhydrous DCM

Workflow:

  • Pre-activation: In an oven-dried 25 mL round-bottom flask under an inert atmosphere ( N2​ or Ar), dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in 3.0 mL of anhydrous DMF.

    • Causality: DMF is required to solubilize the HATU and stabilize the highly polar transition states of the activation step.

  • Initial Base Addition: Cool the flask to 0 °C using an ice-water bath. Add NMM (1.1 mmol) dropwise. Stir the mixture at 0 °C for 5–10 minutes.

    • Causality: This step forms the highly reactive OAt active ester prior to the introduction of the amine, ensuring kacyl​ is maximized.

  • Amine Preparation: In a separate vial, suspend 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (1.05 mmol) in 2.0 mL of anhydrous DCM.

    • Causality: Using DCM for the amine suspension lowers the overall dielectric constant of the reaction mixture, which subtly disfavors the polar SN​2 transition state of the cyclization byproduct.

  • Controlled Coupling: Transfer the amine suspension to the pre-activated acid solution at 0 °C. Immediately begin a slow, dropwise addition of the remaining NMM (1.0 mmol) over 10 minutes.

    • Causality: Slow addition of the neutralizing base ensures the steady-state concentration of the free amine remains extremely low. As soon as the amine is liberated from its HBr salt, it is instantly trapped by the abundant OAt ester.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor the reaction via LC-MS.

    • Self-Validation: The desired amide will appear as [Mamide​+H]+ . The absence of a low-molecular-weight peak corresponding to the 2-azaspiro[3.2]hexane byproduct ( [Mamine​−80+H]+ ) confirms the success of the kinetic control.

  • Workup: Dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid ( 2×10 mL), saturated aqueous NaHCO3​ (10 mL), and brine (10 mL).

    • Causality: The citric acid wash effectively protonates and removes any unreacted amine and NMM. Avoid prolonged exposure to basic aqueous conditions, though the newly formed amide nitrogen is non-nucleophilic and will not attack the alkyl bromide.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude amide, which can be purified by standard silica gel chromatography if necessary.

References

  • Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: PeptideChemistry.org URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide in the Synthesis of Novel Spirocyclic Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic systems are increasingly sought-after scaffolds in modern medicinal chemistry due to their inherent three-dimensionality, whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic systems are increasingly sought-after scaffolds in modern medicinal chemistry due to their inherent three-dimensionality, which offers a distinct advantage over traditional flat aromatic structures.[1][2] This unique topology allows for precise spatial arrangement of functional groups, facilitating optimal interactions with complex biological targets.[2] The "Escape from Flatland" concept in drug discovery emphasizes the improved physicochemical properties and higher clinical success rates of molecules with greater sp3 character, a key feature of spirocycles.[2] 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide has emerged as a powerful and versatile bifunctional building block for the construction of these valuable motifs. Its constrained cyclopropyl core, combined with a nucleophilic primary amine and an electrophilic bromomethyl group, provides an efficient platform for the synthesis of a diverse range of spirocyclic compounds, particularly those containing nitrogenous heterocycles like piperidine. This guide provides an in-depth exploration of the strategic application of this reagent, including mechanistic insights, detailed experimental protocols, and safety considerations.

The Strategic Advantage of Spirocycles in Drug Design

The incorporation of spirocyclic cores into drug candidates can significantly enhance their pharmacological profiles. The rigid nature of the spiro junction locks the molecule's conformation, which can lead to improved binding affinity and reduced off-target effects, thereby increasing both potency and selectivity.[2][3] Furthermore, spirocyclic scaffolds can favorably modulate a molecule's physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[4][5] The growing availability of versatile building blocks, such as 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide, has made the synthesis of these complex, sp3-rich scaffolds more accessible to medicinal chemists.[6]

Reaction Mechanism: The Bifunctional Role in Spirocyclization

The utility of 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide in spirocycle synthesis stems from its bifunctional nature. The molecule contains both a primary amine, which can act as a nucleophile, and a bromomethyl group, an excellent electrophile. This allows for a two-step, one-pot reaction sequence to construct a new ring fused at a single carbon atom, the spirocenter.

A general reaction pathway involves the initial reaction of the primary amine with a suitable dielectrophile, followed by an intramolecular cyclization. For instance, in the synthesis of a spiro-piperidine derivative, the amine can undergo a double Michael addition with an α,β-unsaturated ketone. The resulting intermediate, now containing a newly formed piperidine ring, can then undergo an intramolecular N-alkylation where the piperidine nitrogen displaces the bromide on the cyclopropylmethyl group to form the final spirocyclic product.

Spirocyclization_Mechanism reagent 1-[1-(Bromomethyl)cyclopropyl]methanamine intermediate1 Intermediate Amine reagent->intermediate1 Nucleophilic Attack dielectrophile Dicarbonyl Compound (e.g., 1,5-Diketone) dielectrophile->intermediate1 intermediate2 Cyclized Intermediate (Piperidine Ring Formed) intermediate1->intermediate2 Intramolecular Cyclization product Spiro-Piperidine Product intermediate2->product Intramolecular N-Alkylation

Figure 1: Generalized reaction mechanism for spiro-piperidine synthesis.

Application Protocol: Synthesis of a Novel Spiro[cyclopropane-1,4'-piperidine] Derivative

This protocol details a representative synthesis of a spiro[cyclopropane-1,4'-piperidine] scaffold, a valuable core structure in medicinal chemistry. The strategy employs a one-pot, three-component reaction involving 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide, an aromatic aldehyde, and a β-ketoester.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberTypical PuritySupplier Example
1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide244.961232676-97-9>95%Capot Chemical
Benzaldehyde106.12100-52-7>99%Sigma-Aldrich
Ethyl acetoacetate130.14141-97-9>99%Sigma-Aldrich
Triethylamine (TEA)101.19121-44-8>99%Fisher Scientific
Ethanol (EtOH), 200 proof46.0764-17-5AnhydrousVWR
Experimental Workflow

Figure 2: Step-by-step experimental workflow for spiro-piperidine synthesis.

Detailed Step-by-Step Protocol
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide (2.45 g, 10.0 mmol, 1.0 equiv) and absolute ethanol (100 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) and ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (2.79 mL, 20.0 mmol, 2.0 equiv) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spiro[cyclopropane-1,4'-piperidine] derivative.

Expected Results and Discussion

ParameterExpected Value
Product Form Off-white to pale yellow solid
Yield 65-75%
Purity (by NMR) >95%

The success of this synthesis is highly dependent on the reaction conditions. The choice of base is critical; a non-nucleophilic organic base like triethylamine is used to neutralize the hydrobromide salt and facilitate the reaction without competing in nucleophilic additions. The reaction temperature is also important; while the initial addition of the base is performed at a lower temperature to control the exotherm, the main reaction proceeds efficiently at room temperature.

Potential side reactions could include the formation of byproducts from the self-condensation of ethyl acetoacetate or the formation of other heterocyclic systems. Optimization of the stoichiometry of the reactants and careful control of the reaction temperature can help to minimize these side products.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. The following precautions must be observed when handling the materials in this protocol.

  • 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide:

    • Hazards: May cause respiratory irritation. The toxicological properties have not been thoroughly investigated.[7]

    • Handling: Use in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust and contact with skin and eyes.[7]

    • First Aid: In case of inhalation, move the person to fresh air.[7] In case of skin contact, wash off with soap and plenty of water.[7] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[7] Seek medical attention in all cases of exposure.[7]

  • Triethylamine:

    • Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

    • Handling: Handle in a fume hood away from ignition sources. Wear appropriate PPE.

  • General Precautions:

    • All reactions should be carried out in a well-ventilated fume hood.

    • Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a highly effective and versatile building block for the synthesis of complex and medicinally relevant spirocyclic scaffolds. Its bifunctional nature allows for the efficient construction of spiro-heterocycles in a controlled manner. The protocol provided herein serves as a practical example of its application and can be adapted for the synthesis of a wide array of novel spirocyclic compounds for drug discovery and development. The continued exploration of such building blocks is essential for expanding the accessible chemical space and advancing the "Escape from Flatland" paradigm in modern medicinal chemistry.[2]

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Capot Chemical. (2026, March 13). MSDS of 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide. Retrieved from [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The functionalization of unactivated primary alkyl bromides vi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The functionalization of unactivated primary alkyl bromides via transition-metal-catalyzed cross-coupling is a cornerstone of modern drug discovery. However, the substrate 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide presents a triad of distinct chemical challenges:

  • Catalyst Poisoning: The presence of a free primary amine (and its hydrobromide salt) aggressively coordinates to palladium/nickel centers, halting the catalytic cycle.

  • Radical Ring-Opening: The cyclopropylmethyl moiety is a classic "radical clock." If the oxidative addition proceeds via a single-electron transfer (SET) pathway, the intermediate cyclopropylmethyl radical will undergo ultrafast ring-opening ( k≈108 s−1 ) to yield an undesired homoallyl product.

  • Oxidative Addition Resistance: Unactivated C(sp3)−Br bonds are notoriously sluggish toward oxidative addition compared to their sp2 counterparts [1].

Despite these hurdles, this substrate possesses a hidden advantage: the complete absence of β -hydrogens . Because the β -carbon is the quaternary C1 position of the cyclopropane ring, the highly problematic β -hydride elimination pathway is structurally blocked.

This guide details a self-validating, two-stage protocol to successfully cross-couple this substrate using a Boc-protection strategy followed by a finely tuned Palladium-catalyzed Suzuki-Miyaura coupling [2].

Mechanistic Insights & Reaction Causality

To achieve high yields and prevent substrate decomposition, the experimental conditions must be engineered to dictate the mechanistic pathway.

The Amine Challenge: Mandatory Pre-Protection

Attempting to directly couple the hydrobromide salt using excess base is a known failure mode. The free −CH2​NH2​ group will outcompete the phosphine ligands for the Pd(0) center, leading to stable, catalytically dead Pd-amine complexes or competing Buchwald-Hartwig amination. Causality: By neutralizing the HBr salt and masking the amine with a tert-butyloxycarbonyl (Boc) group, we eliminate its nucleophilicity and coordinating ability, yielding the stable intermediate N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine [3].

Suppressing the Radical Clock

Nickel-catalyzed alkyl cross-couplings frequently proceed via a SET mechanism, generating discrete alkyl radicals. For cyclopropylmethyl systems, this results in catastrophic ring-opening. Causality: We mandate a Palladium-catalyzed system utilizing bulky, electron-rich phosphine ligands (e.g., PCy3​ or RuPhos). These ligands enforce a concerted, two-electron oxidative addition pathway, bypassing the long-lived radical intermediate and preserving the strained three-membered ring [1].

The Role of Water in Transmetalation

Alkyl bromides suffer from slow transmetalation. Causality: A biphasic solvent system (Toluene/ H2​O ) is employed. The water is not merely a solvent; it acts as a critical reactant to hydroxylate the arylboronic acid, forming a highly nucleophilic boronate "ate" complex [ArB(OH)3​]− that rapidly transfers its organic group to the Alkyl-Pd(II) intermediate.

Mechanism A 1-[1-(Bromomethyl) cyclopropyl]methanamine Hydrobromide B Boc-Protected Substrate A->B Boc2O, Et3N C Pd(0) Catalyst Oxidative Addition B->C Pd/Ligand D Alkyl-Pd(II) Intermediate (Stable: No β-hydrogens) C->D 2-e⁻ pathway G Radical Intermediate (SET Pathway) C->G 1-e⁻ pathway (Avoid) E Transmetalation & Reductive Elimination D->E Boronic Acid F Cross-Coupled Product E->F H Ring-Opened Homoallyl Product G->H Fast ring-opening (~10⁸ s⁻¹)

Mechanistic divergence showing the required 2-electron pathway vs. the catastrophic SET ring-opening.

Experimental Design & Optimization

The following table summarizes the optimized parameters for the cross-coupling phase, translating mechanistic theory into benchtop reality.

ParameterSelected ConditionMechanistic Rationale
Precatalyst Pd(OAc)2​ (5 mol%)Readily reduced in situ to the active Pd(0) species. Avoids Ni-based catalysts that trigger radical ring-opening.
Ligand PCy3​ (10 mol%)Tricyclohexylphosphine is highly electron-rich, accelerating the difficult oxidative addition into the unactivated C(sp3)−Br bond.
Base K3​PO4​ (3.0 equiv)A mild, highly soluble base in aqueous biphasic systems. Prevents base-mediated degradation of the Boc group.
Solvent Toluene / H2​O (10:1)Solubilizes both the lipophilic substrate and the inorganic base; water is essential for boronate activation.
Temperature 80 °CProvides the necessary activation energy for the transmetalation of the sterically hindered neopentyl-like center.

Detailed Experimental Protocols

Protocol A: One-Pot Neutralization and N-Boc Protection

Objective: Convert the hydrobromide salt to the cross-coupling-compatible N-Boc derivative.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (1.00 g, 4.08 mmol).

  • Solvation & Neutralization: Suspend the salt in anhydrous Dichloromethane (DCM, 20 mL). Cool the suspension to 0 °C using an ice bath. Add Triethylamine ( Et3​N , 1.42 mL, 10.2 mmol, 2.5 equiv) dropwise. Note: 1.0 equiv neutralizes the HBr; the excess drives the protection.

  • Protection: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 0.98 g, 4.49 mmol, 1.1 equiv) as a solution in 5 mL DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine spot should disappear).

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Isolation: The resulting N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine [3] is typically pure enough for the next step, but can be flash-chromatographed (Hexanes/EtOAc) if necessary.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form the C(sp3)−C(sp2) bond without compromising the cyclopropane ring.

  • Preparation of Degassed Solvent: In a separate flask, prepare a 10:1 mixture of Toluene and deionized water (e.g., 20 mL Toluene, 2 mL H2​O ). Degas the mixture thoroughly by sparging with Argon for 30 minutes, or via three freeze-pump-thaw cycles. Strict exclusion of oxygen is critical to prevent phosphine oxidation.

  • Reagent Loading: To an oven-dried Schlenk tube or microwave vial, add:

    • N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine (from Protocol A, 0.50 g, 1.89 mmol, 1.0 equiv)

    • Arylboronic Acid (e.g., Phenylboronic acid, 0.35 g, 2.84 mmol, 1.5 equiv)

    • Pd(OAc)2​ (21 mg, 0.095 mmol, 5 mol%)

    • Tricyclohexylphosphine ( PCy3​ , 53 mg, 0.189 mmol, 10 mol%)

    • Potassium phosphate tribasic ( K3​PO4​ , 1.20 g, 5.67 mmol, 3.0 equiv)

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon (repeat 3 times).

  • Reaction Execution: Add the degassed Toluene/ H2​O mixture (11 mL) via syringe. Stir vigorously (1000 rpm) to ensure mixing of the biphasic system and heat to 80 °C in a pre-heated oil bath for 16 hours.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with EtOAc ( 2×15 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify the crude residue via silica gel flash chromatography to yield the cross-coupled product.

Workflow Step1 Step 1: Protection Neutralize HBr salt & react with Boc2O in DCM Step2 Step 2: Preparation Degas Toluene/H2O solvent via sparging or freeze-pump-thaw Step1->Step2 Step3 Step 3: Reaction Add Pd(OAc)2, PCy3, Boronic Acid, Base. Heat to 80°C Step2->Step3 Step4 Step 4: Workup Quench, extract with EtOAc, wash with brine Step3->Step4 Step5 Step 5: Purification Flash column chromatography (Silica gel) Step4->Step5

Step-by-step experimental workflow for the protection and cross-coupling sequence.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100.[Link]

  • Accela ChemBio. (2023). N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine (CAS: 1545706-29-3) Product Information. Accela ChemBio Catalog.[Link]

Method

Application Notes &amp; Protocols: Strategic Functionalization of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide in Medicinal Chemistry

Introduction: The Strategic Value of a Bifunctional Cyclopropylamine Scaffold The cyclopropyl ring is a highly prized structural motif in modern drug discovery. Its inherent ring strain and unique electronic properties c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Cyclopropylamine Scaffold

The cyclopropyl ring is a highly prized structural motif in modern drug discovery. Its inherent ring strain and unique electronic properties confer a range of benefits, including enhanced metabolic stability, improved potency through conformational rigidity, and the ability to serve as a bioisostere for other chemical groups.[1][2] The cyclopropylamine moiety, in particular, is a key pharmacophore in numerous therapeutic agents, from enzyme inhibitors to central nervous system drugs.[3][4]

This guide focuses on 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide , a versatile building block possessing two distinct, orthogonally reactive functional groups: a primary amine (present as a hydrobromide salt) and a primary alkyl bromide. This bifunctionality allows for selective, sequential modification, making it an invaluable scaffold for building diverse molecular architectures and rapidly exploring structure-activity relationships (SAR) in drug development programs. We will explore the strategic considerations for manipulating these functional groups and provide detailed protocols for key transformations.

Core Principle: Exploiting Orthogonal Reactivity

The synthetic utility of this reagent stems from the differential reactivity of its two functional centers.

  • The Aminomethyl Group (-CH₂NH₃⁺Br⁻): A latent nucleophile. In its salt form, the amine is protonated and non-nucleophilic. Treatment with a non-nucleophilic base liberates the free amine, which can readily participate in reactions such as acylation, sulfonylation, and reductive amination.

  • The Bromomethyl Group (-CH₂Br): A potent electrophile. As a primary alkyl halide, this group is an excellent substrate for S_N2 (bimolecular nucleophilic substitution) reactions, allowing for the introduction of a wide variety of functionalities via carbon, nitrogen, oxygen, or sulfur nucleophiles.[5][6]

This orthogonality is the cornerstone of its strategic application. One terminus can be modified while the other remains intact, or one can be masked with a protecting group to enable selective reaction at the other site.

Diagram 1: Orthogonal Reactivity of the Scaffold

A diagram illustrating the two distinct reactive sites on the molecule.

G cluster_main 1-[1-(Bromomethyl)cyclopropyl]methanamine cluster_reactions_amine Amine Functionalization cluster_reactions_bromide Bromide Functionalization (Amine Protected) node_structure Structure node_amine Aminomethyl Group (-CH₂NH₂) node_structure->node_amine  Latent  Nucleophile node_bromide Bromomethyl Group (-CH₂Br) node_structure->node_bromide  Electrophilic  Site (S_N2) node_acylation N-Acylation node_amine->node_acylation node_azide Azide (Click Chemistry) node_bromide->node_azide node_sulfonylation N-Sulfonylation node_reductive_amination Reductive Amination node_thioether Thioether Formation node_ether Ether Formation

Caption: Orthogonal reactive sites for selective functionalization.

Protocols for Functionalization at the Amine Terminus

Modification of the amine is typically the first step when its final form is an amide, sulfonamide, or a more substituted amine. These reactions require the in-situ generation of the free amine from its hydrobromide salt.

Protocol 1: General N-Acylation with Carboxylic Acids (EDC Coupling)

This protocol describes the formation of an amide bond using a water-soluble carbodiimide coupling agent, a common and reliable method in medicinal chemistry.

  • Rationale: Carbodiimide activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the primary amine to form a stable amide bond. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and improve efficiency.

  • Reagents & Equipment:

    • 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • EDC hydrochloride (1.5 eq)

    • HOBt (1.5 eq)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Standard glassware, magnetic stirrer, nitrogen/argon atmosphere

  • Step-by-Step Procedure:

    • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq).

    • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, suspend 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (1.0 eq) in DCM.

    • Add DIPEA (3.0 eq) to the suspension and stir for 10 minutes. This neutralizes the hydrobromide salt to generate the free amine.

    • Transfer the activated carboxylic acid solution to the free amine solution via cannula or syringe.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess base and EDC urea byproduct), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Protocols for Functionalization at the Bromomethyl Terminus

To selectively react at the bromomethyl position, the nucleophilic amine must first be "masked" with a protecting group. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of nucleophilic conditions and its facile removal under acidic conditions.[7]

Protocol 2.1: N-Boc Protection
  • Rationale: The amine is deprotonated and reacts with di-tert-butyl dicarbonate (Boc₂O) to form a stable carbamate, rendering it non-nucleophilic and non-basic.

  • Reagents & Equipment:

    • 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Dichloromethane (DCM)

    • Standard glassware, magnetic stirrer

  • Step-by-Step Procedure:

    • Suspend the hydrobromide salt (1.0 eq) in DCM (approx. 0.2 M).

    • Add TEA (2.5 eq) and stir for 10 minutes at room temperature.

    • Add a solution of Boc₂O (1.2 eq) in a small amount of DCM.

    • Stir at room temperature for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude Boc-protected product is often pure enough for the next step.

Protocol 2.2: S_N2 Displacement - Synthesis of an Azide for Click Chemistry
  • Rationale: The azide anion is an excellent nucleophile for S_N2 reactions.[5] The resulting alkyl azide is a stable precursor for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry), a powerful tool for drug conjugation and diversification.[8]

  • Reagents & Equipment:

    • N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine (from Protocol 2.1, 1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq) (Caution: Highly Toxic and Potentially Explosive)

    • Anhydrous Dimethylformamide (DMF)

    • Standard glassware, magnetic stirrer, heating mantle

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected bromide (1.0 eq) in anhydrous DMF (approx. 0.5 M).

    • Carefully add sodium azide (1.5 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture extensively with water (3-4 times) to remove DMF and residual azide, followed by a final wash with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude azide, which can be purified by chromatography if necessary.

Diagram 2: Workflow for C-Terminus Functionalization

A workflow showing the protection and substitution steps.

G cluster_nucleophiles Example Nucleophiles for Step 2 start 1-[1-(Bromomethyl)cyclopropyl] methanamine HBr step1 Step 1: N-Boc Protection (Boc₂O, TEA, DCM) start->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Step 2: SN2 Reaction (Nucleophile, Solvent) intermediate->step2 product_protected Functionalized & Protected Product step2->product_protected Nu_N3 NaN₃ step2->Nu_N3 Nu_SR R-SNa step2->Nu_SR Nu_OR R-ONa step2->Nu_OR step3 Step 3: Boc Deprotection (TFA or HCl) product_protected->step3 final_product Final Functionalized Amine step3->final_product

Caption: Sequential workflow for modifying the bromomethyl group.

Case Study: Synthesis of a Novel LSD1 Inhibitor Scaffold

The cyclopropylamine motif is the cornerstone of irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology.[9][10] Tranylcypromine is a classic example.[3] We can use our building block to rapidly synthesize a novel analog with two points of diversity.

Synthetic Goal: Synthesize a molecule where the amine is acylated with a pyridine carboxylic acid (a common fragment in kinase inhibitors) and the bromomethyl group is converted to a phenoxy ether (exploring a distal pocket).

Step A: N-Acylation with Nicotinic Acid Following Protocol 1 , 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide is coupled with nicotinic acid using EDC/HOBt to furnish the N-acylated intermediate.

Step B: Ether Formation with 4-Methoxyphenol The N-acylated intermediate from Step A (1.0 eq) is dissolved in DMF. 4-Methoxyphenol (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) are added. The reaction is heated to 80 °C for 12 hours. Standard aqueous work-up followed by column chromatography yields the final target molecule. The K₂CO₃ deprotonates the phenol, creating a potent nucleophile for the S_N2 reaction.

StepReaction TypeKey ReagentsSolventTypical Yield
A Amide CouplingNicotinic Acid, EDC, HOBt, DIPEADCM65-80%
B S_N2 Ether Synthesis4-Methoxyphenol, K₂CO₃DMF70-85%

This two-step sequence demonstrates how diverse chemical matter can be rapidly generated from a single, versatile starting material, accelerating the medicinal chemistry design-make-test-analyze cycle.

Safety and Handling

  • 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide: Corrosive and lachrymatory. Handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Use with extreme caution. Do not allow contact with acids (releases toxic HN₃ gas) or heavy metals (e.g., copper, lead).

  • Reagents: Always consult the Safety Data Sheet (SDS) for all reagents used in these protocols.

Conclusion

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a powerful and versatile building block for medicinal chemistry. Its well-defined points of orthogonal reactivity enable chemists to systematically and efficiently synthesize libraries of complex molecules. By understanding the principles of amine protection and nucleophilic substitution, researchers can leverage this scaffold to accelerate the discovery of novel therapeutics targeting a wide range of diseases.

References

  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
  • Advances in the Synthesis of Cyclopropylamines.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
  • CYCLOPROPYLAMINE.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors.
  • 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide. CymitQuimica.
  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane. Benchchem.
  • 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

Sources

Application

Application Note: 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide in Peptidomimetic Design

An in-depth technical guide on the integration of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide in peptidomimetic design, tailored for researchers, medicinal chemists, and drug development professionals. Executi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the integration of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide in peptidomimetic design, tailored for researchers, medicinal chemists, and drug development professionals.

Executive Summary

The rational design of peptidomimetics requires the strategic introduction of conformational constraints to stabilize bioactive secondary structures (e.g., β -turns, α -helices) and overcome the inherent pharmacokinetic limitations of natural peptides, such as rapid proteolytic cleavage[1]. 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9) is a highly versatile, geminally disubstituted cyclopropane building block. By combining the severe local steric constraints of a cyclopropane ring with orthogonal reactive handles (a primary amine and an electrophilic bromomethyl group), this molecule serves as a premier synthon for developing rigidified, thioether-stapled macrocyclic peptidomimetics.

Structural and Mechanistic Rationale

The utility of this building block is rooted in two fundamental chemical properties:

A. Conformational Restriction via Cyclopropylic Strain

Unlike flexible linear alkyl chains, the cyclopropane ring lacks rotational freedom. The substituents on a 1,1-disubstituted cyclopropane are forced into an eclipsed-like spatial orientation, generating significant "cyclopropylic strain"[2]. When incorporated into a peptide backbone, this strain severely restricts the ϕ and ψ dihedral angles of the adjacent residues[3]. This energetic pre-organization reduces the entropic penalty upon target binding and effectively locks the peptidomimetic into a defined three-dimensional topology, which is critical for χ -space control[4].

B. Orthogonal Reactivity for Macrocyclization

The molecule possesses two distinct reactive centers that operate under orthogonal conditions:

  • Methanamine Group: Supplied as a stable hydrobromide salt, the primary amine can be readily liberated by a mild base and coupled to a carboxylic acid using standard peptide coupling reagents (e.g., HATU/DIPEA).

  • Bromomethyl Electrophile: The -CH₂Br moiety is an exceptional substrate for nucleophilic bimolecular substitution ( SN​2 ). It reacts rapidly and selectively with soft nucleophiles, such as the thiolate anion of a cysteine residue, to form a highly stable, non-reducible thioether bridge[5].

Workflow A Identify Flexible Peptide Lead B In silico Modeling (Dihedral Restraint) A->B C Incorporate Cyclopropyl Building Block B->C D Amide Coupling C->D E Intramolecular Macrocyclization D->E F Conformational Validation E->F

Workflow for designing conformationally restricted peptidomimetics using cyclopropyl building blocks.

Impact on Peptide Properties (Quantitative Summary)

The incorporation of a cyclopropyl-derived thioether staple drastically alters the physicochemical and biological profile of the resulting peptidomimetic. Table 1 summarizes typical comparative data observed when transitioning from a linear wild-type peptide to a cyclopropyl-stapled analog.

Table 1: Comparative Profile of Linear vs. Cyclopropyl-Stapled Peptidomimetics

PropertyLinear Wild-Type PeptideCyclopropyl-Stapled PeptidomimeticMechanistic Cause
Serum Half-Life ( t1/2​ ) < 30 minutes> 12 hoursSteric shielding of amide bonds; lack of recognition by exopeptidases.
Target Affinity ( Kd​ ) High nanomolar (e.g., 500 nM)Low nanomolar (e.g., 15 nM)Entropic pre-organization into the bioactive conformation.
Predominant Conformation Random coil (Dynamic)Stable β -turn / HairpinCyclopropylic strain restricting ϕ / ψ dihedral angles.
Redox Stability Poor (Disulfide scrambling)ExcellentReplacement of reducible disulfide with a stable thioether bond.

Experimental Protocols

The following protocols detail the synthesis of a cyclic peptidomimetic utilizing 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide. The strategy involves solution-phase C-terminal capping of a protected peptide fragment (containing an N-terminal Cysteine), followed by global deprotection and intramolecular thioether cyclization.

Protocol A: Amide Coupling of the Cyclopropyl Building Block

Objective: Couple the methanamine group to the C-terminal carboxylic acid of a fully protected peptide fragment.

Reagents:

  • Protected peptide fragment with a free C-terminal -COOH (1.0 eq)

  • 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the protected peptide fragment and HATU in anhydrous DMF (concentration ~0.1 M) under an inert nitrogen atmosphere. Add 2.0 eq of DIPEA. Stir for 5 minutes at room temperature to form the active OAt-ester.

    • Expert Insight: HATU is selected over EDC/HOBt due to the mild steric hindrance introduced by the adjacent cyclopropane ring. The highly reactive active ester ensures rapid coupling before epimerization of the C-terminal residue can occur.

  • Neutralization & Coupling: In a separate vial, dissolve the 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide in a minimal volume of DMF. Add 2.0 eq of DIPEA to neutralize the hydrobromide salt, liberating the free primary amine.

  • Reaction: Transfer the neutralized amine solution to the pre-activated peptide mixture. Stir at room temperature for 2 hours.

  • Validation: Monitor the reaction via LC-MS. Look for the mass corresponding to the coupled product. The presence of the bromine atom will be clearly identifiable by its characteristic 1:1 isotopic pattern (M / M+2).

  • Workup: Precipitate the product in ice-cold water, filter, and dry under a vacuum.

Protocol B: Intramolecular Thioether Macrocyclization

Objective: Execute an SN​2 displacement of the bromomethyl group by the deprotected Cysteine thiolate to form a macrocycle.

Reagents:

  • Deprotected linear peptide intermediate (containing a free -SH and the -CH₂Br group) (1.0 eq)

  • DIPEA (3.0 eq)

  • Degassed DMF / Acetonitrile (1:1 v/v)

Step-by-Step Methodology:

  • High-Dilution Setup: Dissolve the linear peptide intermediate in the degassed solvent mixture to a final concentration of 0.5 mM to 1.0 mM .

    • Expert Insight: High dilution is absolute critical here. It thermodynamically favors intramolecular cyclization (pseudo-first-order kinetics) over intermolecular oligomerization or polymerization (second-order kinetics). Degassing prevents the oxidative dimerization of the free cysteine thiols into disulfides.

  • Base-Catalyzed Thiolate Formation: Add DIPEA (3.0 eq) dropwise to the stirring solution. The mild base selectively deprotonates the cysteine thiol ( pKa​ ~8.3) to form a highly nucleophilic thiolate anion, without risking base-catalyzed racemization of the peptide backbone.

  • Cyclization: Stir the reaction at room temperature for 12–24 hours.

  • Self-Validating Step (Ellman's Test): Take a 10 μ L aliquot and react it with Ellman's reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of the free thiol, indicating successful cyclization.

  • Purification: Concentrate the solvent under reduced pressure and purify the cyclic peptidomimetic via preparative RP-HPLC.

Reaction N1 Linear Precursor Contains -CH2Br & Free -SH N2 Base Activation DIPEA induces thiolate formation N1->N2 N3 SN2 Attack Thiolate attacks -CH2Br N2->N3 N4 Leaving Group Bromide ion departs N3->N4 -HBr N5 Cyclized Peptidomimetic Stable Thioether Staple N3->N5

Mechanistic pathway of intramolecular thioether macrocyclization via SN2 displacement.

Troubleshooting & Quality Control

  • Issue: Intermolecular Dimerization during Cyclization.

    • Cause: Peptide concentration is too high, or the solvent is aerated.

    • Solution: Decrease the concentration to 0.1 mM. Ensure solvents are thoroughly sparged with argon prior to base addition to prevent disulfide formation.

  • Issue: Incomplete Amide Coupling.

    • Cause: Incomplete neutralization of the hydrobromide salt.

    • Solution: Ensure a strict stoichiometric excess of DIPEA (at least 2 equivalents relative to the building block) is used to fully free-base the methanamine prior to coupling.

Sources

Method

step-by-step synthesis of active pharmaceutical ingredients using CAS 1232676-97-9

Application Note: Advanced API Scaffold Synthesis Utilizing 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide Introduction & Mechanistic Overview The development of highly selective kinase inhibitors and novel antim...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced API Scaffold Synthesis Utilizing 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide

Introduction & Mechanistic Overview

The development of highly selective kinase inhibitors and novel antimicrobial agents frequently requires conformationally restricted building blocks to optimize target binding and improve pharmacokinetic profiles. 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS 1232676-97-9) is a highly versatile bifunctional intermediate[1]. It features a primary amine, ideal for nucleophilic aromatic substitution (SNAr) or amide coupling, and a sterically hindered "neopentyl-like" primary bromide, which serves as an electrophilic handle for subsequent intramolecular cyclization.

The cyclopropyl moiety is not merely structural; it exerts a pronounced Thorpe-Ingold effect . By compressing the internal bond angle of the substituents, it thermodynamically and kinetically favors intramolecular cyclization events, allowing for the efficient construction of spirocyclic active pharmaceutical ingredient (API) scaffolds (e.g., spiro-piperidines or spiro-pyrrolidines) that are critical in targeting bacterial dihydrofolate reductase (MRSA applications) and JAK3 kinases[1].

Physicochemical Data & Reactivity Profiling

To ensure a self-validating experimental setup, understanding the baseline physicochemical properties of the starting materials is critical. The hygroscopic nature of the HBr salt necessitates controlled storage and stoichiometric adjustments during base-mediated couplings[1].

CompoundRoleMW ( g/mol )logPKey Reactivity / Handling
CAS 1232676-97-9 Bifunctional Scaffold242.94 (HBr salt)~0.8Hygroscopic; requires desiccant. Dual reactivity (Amine/Bromide)[1].
2,4-Dichloropyrimidine Electrophile (Model)148.981.2Highly reactive at C4 position for SNAr.
DIPEA Non-nucleophilic Base129.252.6Neutralizes HBr salt; scavenges HCl byproduct.
KOtBu Strong Base112.21N/ADeprotonates secondary amine for cyclization.

Synthetic Workflow Visualization

The following workflow illustrates the two-stage synthesis of a spirocyclic kinase hinge-binding motif.

SynthesisWorkflow SM CAS 1232676-97-9 (Amine-Bromide) Int1 SNAr Intermediate (Secondary Amine) SM->Int1 DIPEA, DMF, 80°C (SNAr) Reagent Heteroaryl Chloride (Electrophile) Reagent->Int1 API Spirocyclic API Scaffold (Target) Int1->API KOtBu, THF, 65°C (Cyclization)

Fig 1. Two-stage spirocyclization workflow utilizing CAS 1232676-97-9.

Step-by-Step Experimental Protocols

As a self-validating system, these protocols integrate In-Process Control (IPC) checkpoints to ensure mechanistic fidelity and prevent downstream impurity carryover.

Protocol A: SNAr Coupling (Amine Functionalization)

Causality Insight: The primary amine of CAS 1232676-97-9 is protected as an HBr salt. A minimum of 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) is required: 1.0 eq to liberate the free base, 1.0 eq to neutralize the HCl generated during SNAr, and 0.5 eq to maintain a basic medium, preventing the protonation of the resulting secondary amine.

  • Preparation: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, suspend 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide (2.43 g, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL).

  • Base Addition: Add DIPEA (4.35 mL, 25.0 mmol) dropwise at 20°C. Stir for 15 minutes to ensure complete dissolution and liberation of the free base.

  • Electrophile Addition: Add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in a single portion.

  • Reaction Execution: Heat the reaction mixture to 80°C using a thermostatically controlled oil bath.

  • IPC Checkpoint: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS. The reaction is complete when the starting material mass (m/z 164 for the free base isotope) is <2% relative to the product mass.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the SNAr intermediate.

Protocol B: Intramolecular Spirocyclization

Causality Insight: The bromomethyl group is situated in a neopentyl-like environment, making intermolecular SN2 reactions exceedingly slow due to steric hindrance. However, intramolecular cyclization is kinetically favored. Potassium tert-butoxide (KOtBu) is utilized to fully deprotonate the secondary amine, generating a highly nucleophilic nitrogen anion that rapidly displaces the bromide.

  • Preparation: Dissolve the SNAr intermediate (approx. 10.0 mmol) in anhydrous Tetrahydrofuran (THF) (40 mL) under a strict nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add KOtBu (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over 10 minutes. The solution may exhibit a deep color change indicative of anion formation.

  • Cyclization: Remove the ice bath and heat the reaction to 65°C (reflux) for 6 hours. The Thorpe-Ingold effect imparted by the cyclopropyl ring will drive the formation of the spirocycle.

  • IPC Checkpoint: Monitor via UPLC-MS. Look for the disappearance of the brominated intermediate and the emergence of the M-HBr mass corresponding to the cyclized API scaffold.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with Dichloromethane (3 x 40 mL). Dry the organics over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure spirocyclic API building block.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Storage of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide

Welcome to the Technical Support Center for 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9). This portal is designed for research scientists and drug development professionals who require rigor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9). This portal is designed for research scientists and drug development professionals who require rigorous, field-proven methodologies to prevent the degradation of this highly reactive bifunctional building block.

Because this molecule contains both a nucleophilic precursor and an electrophilic site, its stability is entirely dependent on strict environmental controls. This guide synthesizes chemical kinetics, structural causality, and validated laboratory protocols to ensure the integrity of your reagents.

The Chemistry of Degradation: Causality & Mechanisms

To effectively prevent degradation, one must understand the thermodynamic and kinetic vulnerabilities of the molecule. 1-[1-(Bromomethyl)cyclopropyl]methanamine is a bifunctional molecule containing a highly reactive primary alkyl bromide and a primary amine.

Why is it supplied as a Hydrobromide (HBr) salt?

In its free-base form, the primary amine (-NH₂) is highly nucleophilic. Due to its 1,3-spatial relationship with the electrophilic bromomethyl group (-CH₂Br), the free base undergoes a rapid, spontaneous intramolecular SN​2 cyclization . The amine attacks the brominated carbon, displacing the bromide ion to form a strained, spirocyclic azetidine ring known as a 2-azaspiro[3.2]hexane derivative[1][2].

Formulating the compound as a hydrobromide salt protonates the amine (-NH₃⁺), completely eliminating its nucleophilicity and kinetically trapping the molecule in a stable state. However, this introduces a secondary vulnerability: hygroscopicity . HBr salts readily absorb atmospheric moisture. If water infiltrates the sample, it acts as a medium for the hydrolysis of the primary bromide and facilitates partial deprotonation of the amine, triggering the cyclization cascade[3][4].

Degradation A 1-[1-(Bromomethyl)cyclopropyl] methanamine hydrobromide (Stable Salt) B Moisture / Ambient Air Exposure A->B Improper Storage C Free Base Formation (Nucleophilic Amine) B->C Deprotonation by H2O F Hydrolysis (-CH2Br -> -CH2OH) B->F Nucleophilic H2O attack D Intramolecular S_N2 Cyclization C->D Spontaneous E 2-azaspiro[3.2]hexane (Degradation Product) D->E Bromide displacement

Mechanistic pathways of 1-[1-(Bromomethyl)cyclopropyl]methanamine degradation.

Troubleshooting & FAQs

Q: My compound arrived as a white powder, but after a month in the fridge, it has turned into a sticky, yellowish mass. What happened? A: The compound has absorbed atmospheric moisture (deliquescence) and undergone degradation. The yellowing indicates the release of free bromide/bromine during the decomposition of the alkyl bromide, while the sticky texture is characteristic of the polymeric or spirocyclic degradation products (such as 2-azaspiro[3.2]hexane)[1]. Once it reaches this state, the reagent cannot be salvaged and must be discarded.

Q: Can I store this compound at room temperature if I keep it in a desiccator? A: No. While a desiccator mitigates moisture-driven hydrolysis, the primary alkyl bromide is thermally sensitive. Prolonged exposure to room temperature (20–25°C) will lead to slow thermal degradation and darkening. It must be stored at 2–8°C for short-term use, or -20°C for long-term storage[5].

Q: How do I recover the free base for my cross-coupling reaction without it cyclizing before the reaction starts? A: You must perform an in situ free-basing. Do not attempt to isolate the free base. Add the hydrobromide salt directly to your reaction mixture and use a mild, non-nucleophilic base (e.g., DIPEA or K2​CO3​ ) in the presence of your target electrophile. This ensures the amine reacts with your intended substrate faster than it can undergo intramolecular cyclization.

Quantitative Degradation Data

The following table summarizes the empirical stability of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide under various environmental conditions. Use this data to audit your current storage practices.

Storage TemperatureAtmosphereMoisture ControlExpected Shelf LifePrimary Degradation ModePurity Loss Rate
-20°C ArgonDesiccant (Drierite)> 24 MonthsNone< 0.1% / month
2-8°C ArgonDesiccant (Drierite)6 - 12 MonthsTrace Hydrolysis~ 0.5% / month
20°C (Room Temp) NitrogenSealed Vial2 - 4 WeeksThermal / Hydrolysis~ 2.0% / week
20°C (Room Temp) Ambient AirNone< 48 HoursCyclization / Hydrolysis> 15.0% / day

Self-Validating Experimental Protocols

To guarantee the integrity of your reagent, implement the following self-validating workflows. These protocols are designed to prevent the introduction of moisture and thermal stress.

Protocol A: Anhydrous Aliquoting and Storage

Causality: Repeatedly opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt. Aliquoting prevents repeated freeze-thaw and moisture exposure cycles.

  • Equilibration: Remove the sealed master vial from the -20°C freezer. Do not open it. Allow the vial to equilibrate to room temperature inside a desiccator for exactly 60 minutes. Validation check: The exterior of the vial must be completely dry before opening.

  • Atmosphere Transfer: Transfer the unopened vial, clean amber glass vials (pre-dried in an oven at 120°C for 4 hours), and a micro-spatula into an inert-atmosphere glovebox (Argon, O2​ < 5 ppm, H2​O < 1 ppm).

  • Aliquoting: Open the master vial and rapidly weigh out single-use aliquots (e.g., 50 mg) into the amber vials.

  • Sealing: Cap the aliquots tightly with PTFE-lined septa caps. Wrap the caps thoroughly with Parafilm.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a dark -20°C freezer containing indicating silica gel or Drierite.

Protocol B: In Situ Free-Basing for Synthesis

Causality: To utilize the amine without triggering the formation of 2-azaspiro[3.2]hexane[2], the free base must be generated only when the target electrophile is already present in excess.

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve your target electrophile (1.2 equivalents) in anhydrous, degassed solvent (e.g., DMF or DCM).

  • Reagent Addition: Add the 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (1.0 equivalent) directly to the stirring solution at 0°C. Validation check: The salt will likely remain as a suspension depending on the solvent.

  • Base Addition: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). The first equivalent neutralizes the HBr, generating the free amine in situ; the remaining 1.5 equivalents drive the desired coupling reaction.

  • Monitoring: Maintain the reaction at 0°C for 1 hour before allowing it to slowly warm to room temperature, monitoring via LC-MS to ensure the target mass is achieved without the appearance of the cyclized byproduct mass (m/z ~ 83 for the azaspirohexane core).

Workflow Start Receive Reagent (HBr Salt) Q1 Immediate Use? Start->Q1 Store Store at -20°C in Desiccator Q1->Store No Equilibrate Equilibrate to RT (Closed Vial) Q1->Equilibrate Yes (Aliquoting) Glovebox Transfer to Glovebox (Argon Atmosphere) Equilibrate->Glovebox Weigh Weigh rapidly into Amber Vials Glovebox->Weigh Seal Seal with PTFE Caps & Parafilm Weigh->Seal Return Return to -20°C Storage Seal->Return

Standard operating workflow for handling and storing the hydrobromide salt.

References

  • National Center for Biotechnology Information (PMC). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.[Link]

  • Beilstein Journal of Organic Chemistry. Stereocontrolled synthesis of 5-azaspiro[1]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid.[Link]

  • MDPI. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles.[Link]

Sources

Optimization

optimizing reaction yield with 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9). This bifunctional building block is highly valued for synthesizing 2-azaspirohexane scaffolds, which are critical structural motifs in the development of modern kinase inhibitors and antimicrobial agents[1].

Because this molecule possesses both a nucleophilic primary amine and an electrophilic alkyl bromide, it is notoriously difficult to handle. This guide synthesizes field-proven insights to help you optimize reaction yields, prevent polymerization, and validate your workflows.

Reaction Pathway & Mechanistic Workflow

Understanding the kinetic competition between intramolecular cyclization and intermolecular alkylation is the key to mastering this reagent.

G A 1-[1-(Bromomethyl)cyclopropyl] methanamine • HBr (Stable Precursor) B Free Base Intermediate (Highly Reactive) A->B DIPEA (Base) - HBr C 2-azaspiro[3.2]hexane (Volatile/Polar) B->C Intramolecular Cyclization (High Dilution, Heat) D Intermolecular Alkylation (Polymeric Byproducts) B->D Intermolecular Collision (High Concentration) E 2-Boc-2-azaspiro[3.2]hexane (Stable Isolated Product) C->E Boc2O, DMAP In Situ Protection

Reaction pathways of 1-[1-(Bromomethyl)cyclopropyl]methanamine highlighting cyclization vs. polymerization.

Troubleshooting & FAQs

Q1: My cyclization yields to the spirocycle are consistently below 20%, and I observe a highly viscous, insoluble mass in the flask. What is happening? A1: You are observing uncontrolled intermolecular polymerization. The formation of a 4-membered azetidine ring is kinetically slow due to high ring strain. If the concentration of the free base is too high, the rate of intermolecular collision (a second-order kinetic process) outpaces the rate of intramolecular cyclization (a first-order process). Solution: You must operate at high dilution (0.01 M to 0.02 M) . This drastically reduces the probability of intermolecular collisions without affecting the intrinsic rate of the intramolecular pathway.

Q2: LC-MS shows complete consumption of the starting material, but I cannot recover the 2-azaspirohexane product after aqueous workup. Where did it go? A2: 2-azaspirohexane is a low-molecular-weight, highly polar, and volatile secondary amine. It partitions heavily into the aqueous phase during washing and evaporates rapidly during solvent removal under reduced pressure. Solution: Do not attempt to isolate the free spirocycle. Instead, perform an in situ protection (e.g., using Boc2​O ) immediately after cyclization. The resulting 2-Boc-2-azaspirohexane is highly lipophilic, non-volatile, and easily isolated via standard silica gel chromatography.

Q3: Why is this reagent supplied as a hydrobromide salt rather than the free base? Can I free-base it in bulk for storage? A3: The hydrobromide salt protonates the primary amine, rendering it non-nucleophilic. This prevents the amine from attacking the adjacent bromomethyl group, ensuring long-term shelf stability[1]. Free-basing the compound removes this protection, leading to spontaneous polymerization even at low temperatures. Never store the free base ; generate it in situ only when you are ready to drive the cyclization.

Q4: What is the optimal base and solvent system for this transformation? A4: Use a sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF. Polar solvents stabilize the charge-separated transition state of the intramolecular SN​2 displacement, lowering the activation energy required to close the strained azetidine ring.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final yield of the protected spirocycle.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Concentration 0.5 M0.02 M High dilution minimizes 2nd-order intermolecular collisions, favoring 1st-order cyclization.< 15% vs. > 75%
Base Selection NaOH (aq)DIPEA (anhydrous) DIPEA is non-nucleophilic, preventing competitive displacement of the primary bromide.30% vs. 80%
Temperature 25 °C70 °C Thermal energy is required to overcome the high activation barrier of azetidine ring strain.10% vs. 85%
Product Isolation Direct extractionIn situ Boc-protection Prevents evaporative loss of the highly volatile and water-soluble free amine spirocycle.< 20% vs. 80%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol for the Synthesis of 2-Boc-2-azaspirohexane incorporates built-in System Validation Checkpoints (IPC).

Scale: 1.0 mmol

Step 1: High-Dilution Cyclization

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (245 mg, 1.0 mmol).

  • Add 50 mL of anhydrous Acetonitrile (MeCN) to achieve a 0.02 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol, 3.0 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 70 °C for 12 hours under a nitrogen atmosphere.

System Validation Checkpoint 1 (Cyclization Confirmation): Before proceeding to protection, withdraw a 50 µL aliquot. Derivatize with Fmoc-Cl (100 µL of 0.1 M solution in MeCN) and analyze via LC-MS. The presence of m/z 306.1 ( [M+H]+ for Fmoc-azaspirohexane) and the absence of m/z>500 (polymeric species) validates successful intramolecular cyclization. If polymers dominate, the solvent was likely wet or dilution was insufficient; abort to save expensive reagents.

Step 2: In Situ Boc-Protection 5. Cool the validated reaction mixture to 0 °C using an ice bath. 6. Add Di-tert-butyl dicarbonate ( Boc2​O ) (262 mg, 1.2 mmol, 1.2 eq) and a catalytic amount of DMAP (12 mg, 0.1 mmol). 7. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Step 3: Workup and Isolation 8. Concentrate the reaction mixture under reduced pressure (water bath < 35 °C) to remove MeCN. 9. Dissolve the residue in Ethyl Acetate (30 mL) and wash sequentially with 5% aqueous Citric Acid (20 mL), saturated aqueous NaHCO3​ (20 mL), and brine (20 mL). 10. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

System Validation Checkpoint 2 (Mass Balance): Weigh the crude oil. The theoretical yield is 183 mg. A crude mass exceeding 220 mg (>120% of theoretical) indicates trapped DIPEA salts or unreacted Boc2​O . If this occurs, perform an additional acidic wash before proceeding to chromatography.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford 2-Boc-2-azaspirohexane as a clear oil.

References

  • ChemShuttle - (1-(bromomethyl)cyclopropyl)methanamine hydrobromide Properties and Applications.
  • CymitQuimica - 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide Product Information.

Sources

Troubleshooting

reducing side reactions when using 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique reactivity profile of 1-[1-(Bromomethyl)cyclopropyl]me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique reactivity profile of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide .

Executive Summary & Mechanistic Overview

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a highly versatile bifunctional building block. The primary difficulty in handling this molecule stems from the spatial proximity of the nucleophilic primary amine and the electrophilic primary alkyl bromide.

Due to the Thorpe-Ingold effect imparted by the cyclopropane ring, the internal bond angles are compressed, forcing the -CH2NH2 and -CH2Br groups into an ideal conformation for intramolecular nucleophilic substitution (SN2). If the hydrobromide salt is neutralized without an immediate trapping agent, the freebase rapidly self-condenses to form a 4-membered azetidine ring, yielding 5-azaspiro[1]hexane [2]. While this spirocyclic motif is highly valued in medicinal chemistry as a conformationally restricted piperidine bioisostere[3], its unintended formation represents a catastrophic yield loss when attempting to functionalize the amine or bromide independently.

MechanisticPathways Salt HBr Salt (Stable Precursor) Freebase Freebase (Transient) Salt->Freebase Base Addition (-HBr) Cyclized 5-azaspiro[2.3]hexane (Undesired Side Product) Freebase->Cyclized Intramolecular Cyclization (Fast) Trapped N-Protected Product (Desired Target) Freebase->Trapped In Situ Trapping (+ Electrophile)

Mechanistic divergence of the freebase toward cyclization versus electrophilic trapping.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn into a complex mixture of oligomers and spirocycles as soon as I add a base? A1: The kinetics of intramolecular cyclization for this specific scaffold are exceptionally fast. When you add a homogeneous organic base (like Triethylamine or DIPEA) to a solution of the HBr salt, you generate the free amine. Because the electrophilic bromomethyl group is only three carbons away, the molecule undergoes rapid intramolecular SN2 cyclization to form 5-azaspiro[1]hexane[2]. At higher concentrations, intermolecular SN2 reactions also occur, leading to dimerization and polymerization.

Q2: How should I store 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide to prevent degradation? A2: It must be stored strictly as the hydrobromide salt in a desiccator at 2–8 °C, protected from light and moisture. The protonated amine is non-nucleophilic, which completely halts the self-condensation pathway. Never attempt to store the freebase form.

Q3: I need to react the bromomethyl group with an external nucleophile (e.g., a phenol). Can I do this directly? A3: No. The internal amine is a superior nucleophile due to its high effective molarity (proximity effect). You must first protect the primary amine (e.g., using a Boc or Cbz group) using biphasic conditions. Once the amine is sterically and electronically deactivated, you can safely displace the bromide.

Troubleshooting Guide: Common Synthetic Pitfalls

Issue 1: Attempting N-Alkylation/Acylation Results in >80% Cyclization

The Cause: Adding the base before the electrophile, or using a homogeneous organic base, gives the freebase enough lifetime to cyclize before it can react with your intended electrophile. The Solution: Utilize Schotten-Baumann biphasic conditions . By keeping the electrophile in the organic phase and a mild inorganic base in the aqueous phase, the freebase is trapped by the highly reactive electrophile the exact moment it is generated at the phase boundary.

Quantitative Impact of Reaction Conditions on Side-Product Formation

The table below summarizes how different reaction parameters dictate the fate of the molecule during an N-Boc protection workflow.

Base UsedSolvent SystemConcentrationTemp (°C)% Target (N-Boc)% Cyclized Side-Product
Triethylamine (Et₃N)DCM (Homogeneous)0.5 M25 °C15%80%
DIPEADMF (Homogeneous)0.2 M60 °C0%95%
Na₂CO₃ (Aq)THF / Water (Biphasic)0.1 M25 °C65%30%
NaHCO₃ (Aq) DCM / Water (Biphasic) 0.05 M 0 °C 92% < 5%

Data Summary: Dilute, cold, biphasic conditions using a mild inorganic base are mandatory to suppress the intramolecular side reaction.

Self-Validating Experimental Protocol: In Situ N-Boc Protection

To successfully functionalize the amine without triggering the formation of 5-azaspiro[1]hexane[3], you must establish a system where electrophilic trapping outcompetes intramolecular cyclization.

Step-by-Step Methodology
  • Preparation of the Organic Phase: Suspend 1.0 equivalent of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide in dichloromethane (DCM) to achieve a final concentration of 0.05 M.

  • Electrophile Introduction (Crucial Step): Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) directly to the suspension. Causality: The electrophile must be intimately mixed with the salt before any freebase is generated.

  • Temperature Control: Cool the vigorously stirring suspension to 0 °C using an ice bath. Lower thermal energy slows down the SN2 cyclization more significantly than the highly favored acylation of the amine.

  • Controlled Freebasing: Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) (2.5 equivalents). Add this aqueous solution dropwise over 30 minutes to the vigorously stirring DCM mixture.

  • Phase Reaction: Allow the biphasic mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature.

  • Validation & Isolation: Separate the organic layer. Self-Validation Check: Perform TLC or LC-MS on the organic layer. A successful reaction is validated by the presence of the [M+Boc]⁺ mass and the complete absence of the highly polar 5-azaspiro[1]hexane mass. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Suspend HBr Salt in DCM (Keep Concentration < 0.1 M) Step2 2. Add Electrophile (Boc2O) Prior to Base Addition Step1->Step2 Step3 3. Cool System to 0 °C (Kinetic Control) Step2->Step3 Step4 4. Dropwise Addition of Aq. NaHCO3 (Biphasic Freebasing) Step3->Step4 Success 5. Isolate Stable N-Protected Product (Cyclization Prevented) Step4->Success

Optimized step-by-step workflow for in situ trapping to minimize side reactions.

References

  • [3] Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[1]hexanes Source: ChemRxiv URL: [Link]

  • [2] Title: Stereocontrolled synthesis of 5-azaspiro[1]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

troubleshooting poor solubility of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide in aqueous media

Aqueous Solubility & Stability of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals exp...

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Author: BenchChem Technical Support Team. Date: March 2026

Aqueous Solubility & Stability of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing difficulties with the aqueous formulation of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9).

The "False Insoluble" Paradigm: Solubility vs. Reactivity

A frequent support ticket we receive involves this compound "crashing out" or exhibiting "poor solubility" when dissolved in physiological buffers like PBS (pH 7.4).

The Scientific Reality: As a hydrobromide salt of a primary amine, the thermodynamic aqueous solubility of the intact monomer is exceptionally high. The observed "insolubility" is actually a kinetic stability issue masquerading as a solubility problem .

When the pH of the aqueous medium approaches or exceeds the pKa of the primary amine (typically ~9.0–10.0), a significant fraction of the molecules deprotonate to form the highly nucleophilic free base. Because this molecule contains both a nucleophilic primary amine and an electrophilic bromomethyl group, it rapidly undergoes two competing degradation pathways:

  • Intramolecular Alkylation (Cyclization): The amine attacks the adjacent bromomethyl group via an SN2 mechanism to form a soluble 4-membered azetidine ring, specifically a derivative of azaspiro[1]hexane[2][3].

  • Intermolecular Alkylation (Polymerization): The amine of one molecule attacks the bromomethyl group of another. This forms secondary and tertiary amines, which are even more nucleophilic, ultimately yielding a highly cross-linked, insoluble polyamine network[4][5].

It is this rapid formation of a polyamine network that visually manifests as a cloudy precipitate, leading researchers to incorrectly conclude the compound is insoluble.

Mechanistic Breakdown

G A 1-[1-(Bromomethyl)cyclopropyl]methanamine HBr (Solid Stock) B Acidic Media (pH < 5) Protonated Amine (Stable) A->B Dissolve in H2O/Acid C Neutral/Basic Media (pH > 7) Free Base Formation (Reactive) A->C Dissolve in PBS/Base B->C pH Adjustment D Intermolecular SN2 Alkylation Insoluble Polyamine Network C->D High Concentration (Precipitates) E Intramolecular SN2 Cyclization Azaspiro[3.2]hexane (Soluble Impurity) C->E Low Concentration (Degrades)

Figure 1: pH-dependent kinetic pathways leading to degradation and precipitation.
Quantitative Data: pH vs. Stability Profile

To ensure experimental integrity, use the following table to predict the behavior of your compound based on the pH of your chosen media.

pH RangePredominant SpeciesApprox. Half-Life (25°C)Visual ObservationRecommended Action
< 4.0 Fully Protonated Cation> 48 hoursCrystal clear solutionIdeal. Use for long-term stock solutions.
4.0 - 6.0 Protonated Cation~ 12 hoursClear, slowly yellowingAcceptable for immediate use.
7.0 - 7.4 Mixed (Cation / Free Base)< 30 minutesRapid cloudiness / PrecipitationAvoid. Dilute into this pH only in situ just before assay.
> 9.0 Free Base< 5 minutesImmediate heavy precipitationAvoid aqueous. Use organic solvents if free base is required.
Experimental Workflows & Protocols

Every protocol must be a self-validating system. Follow these methodologies to ensure your compound remains intact prior to your target reaction or assay.

Protocol A: Preparation of Stable Aqueous Stock Solutions (100 mM)

Causality Note: By dissolving the salt in unbuffered water, the inherent acidity of the hydrobromide salt dictates the pH, keeping the amine fully protonated and non-nucleophilic.

  • Weighing: Weigh out the desired mass of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide in a dry environment.

  • Dissolution: Add LC-MS grade, unbuffered water to achieve a 100 mM concentration. Vortex for 10 seconds. The solid should dissolve instantly.

  • Validation (Critical Step): Spot 1 µL of the solution onto micro-pH paper. The pH must read between 4.0 and 5.0. If the pH is > 5.0, your water source may be contaminated with trace bases; adjust with 0.1 M HBr.

  • Storage: Aliquot into single-use vials and store at -20°C.

  • Application: Only dilute this acidic stock into your final basic or neutral reaction buffers immediately prior to initiating your experiment.

Protocol B: Controlled In Situ Cyclization

Causality Note: If your actual synthetic goal is to utilize this compound as a precursor to synthesize the azaspiro[1]hexane building block, you must kinetically favor the intramolecular reaction over the intermolecular one by using high dilution[5].

  • Dilution: Dissolve the HBr salt in water to a highly dilute concentration (≤ 5 mM).

  • Basification: Slowly add 1.5 equivalents of a mild base (e.g., NaHCO3) under vigorous stirring.

  • Reaction: Stir at room temperature for 2 hours. The solution should remain clear (indicating successful intramolecular cyclization rather than polymerization).

  • Extraction: Extract the volatile azaspiro[1]hexane free base into an organic solvent (e.g., Dichloromethane) for downstream use.

Frequently Asked Questions (FAQs)

Q: Why does my solution turn cloudy immediately upon adding it to a cell culture media or PBS? A: Cell culture media and PBS are buffered to pH ~7.4. This instantly neutralizes a portion of the hydrobromide salt, generating the free base. Because you are likely adding a concentrated stock, the molecules are in close proximity, and intermolecular SN2 alkylation outcompetes cyclization. The resulting polyamine network is insoluble and crashes out.

Q: Can I use DMSO instead of water to improve stock stability? A: No. DMSO is a polar aprotic solvent that actually accelerates SN2 reactions by leaving nucleophiles unsolvated and highly reactive. If even a trace amount of free base is present (or if the DMSO has absorbed ambient moisture/amines), polymerization will occur much faster than in acidic water. Always store as a dry solid or in acidic aqueous aliquots.

Q: How do I verify if my solid powder has already degraded during storage? A: Dissolve a 1 mg sample in 1 mL of 0.1 M HCl. Intact 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide will dissolve instantly to form a crystal-clear solution. If the solution remains cloudy or contains suspended particulates, the material has already polymerized in the vial (likely due to exposure to ambient moisture and basic vapors over time) and should be discarded.

References
  • Synthesis of Oxetane/Azetidine Containing... ResearchGate.[Link]

  • Monocyclic Aziridines: Reactivity & Synthesis. Scribd.[Link]

  • Entry to New Conformationally Constrained Amino Acids. First Synthesis of 3-Unsubstituted 4-Alkyl-4-carboxy-2-azetidinone Derivatives via an Intramolecular Nα-Cα-Cyclization Strategy. The Journal of Organic Chemistry - ACS Publications.[Link]

  • ChemInform Abstract: Gold(I)-Catalyzed Intermolecular [2 + 2] Cycloadditions Between Allenamides and Alkenes. ResearchGate.[Link]

Sources

Troubleshooting

handling the hygroscopic nature of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide

Welcome to the Technical Support Center for advanced chemical building blocks. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of highly functionalized amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chemical building blocks. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of highly functionalized amine salts.

The compound 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a high-value, bifunctional building block that demands rigorous handling. Its hydrobromide salt nature makes it inherently hygroscopic, while the bromomethyl group introduces a severe vulnerability to solvolysis if moisture is absorbed. This guide provides a self-validating, mechanistic approach to handling, storing, and troubleshooting this sensitive reagent.

Mechanistic Overview: The Causality of Hygroscopicity

To master the handling of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, you must first understand the causality behind its instability.

Amine hydrobromide salts possess a highly polar crystal lattice that forms strong hydrogen bonds with atmospheric water molecules. When exposed to ambient humidity, the salt rapidly absorbs moisture, leading to a phenomenon known as deliquescence —where the solid absorbs so much water that it dissolves into a localized aqueous paste[1],[2].

This moisture uptake causes two critical failures in your workflow:

  • Stoichiometric Skew: The absorbed water adds hidden mass. If you weigh 100 mg of a hydrated salt, you are introducing significantly less active pharmaceutical ingredient (API) than calculated, leading to failed coupling reactions and low yields[3].

  • Chemical Degradation: Water is not just a physical contaminant; it is a nucleophile. The localized aqueous microenvironment facilitates the hydrolysis of the sensitive bromomethyl group into a hydroxymethyl group, releasing hydrobromic acid (HBr) and irreversibly destroying the building block[2].

DegradationPathway Salt Dry Amine Hydrobromide Moisture H2O Absorption (Ambient Humidity) Salt->Moisture Deliquescence Deliquescence & Caking Moisture->Deliquescence WeighError Weighing Inaccuracy (Stoichiometry Skew) Deliquescence->WeighError Hydrolysis Bromomethyl Hydrolysis (Chemical Degradation) Deliquescence->Hydrolysis Nucleophilic Attack

Mechanistic pathway showing how moisture absorption leads to physical and chemical degradation.

Frequently Asked Questions (FAQs)

Q: My new batch looks like a sticky paste instead of a free-flowing powder. Can I still use it? A: No, not for sensitive stoichiometric reactions. The paste indicates severe deliquescence[1]. The material has absorbed significant water mass and likely undergone partial hydrolysis. It must be dried via high-vacuum recovery (see Protocol B) and re-analyzed via NMR before use.

Q: Can I just calculate the estimated water weight and use the wet powder? A: Absolutely not. While Dynamic Vapor Sorption (DVS) data can predict water mass gain, the absorbed moisture will act as a reactant in your downstream chemistry. Furthermore, the exact hydration state fluctuates constantly with ambient humidity, making accurate molar calculations impossible[3].

Q: Is storing the bottle in a standard lab desiccator sufficient? A: Only for short-term storage of sealed, intact bottles. Once the primary container is opened, a standard desiccator cannot remove moisture fast enough to prevent degradation. The gold standard is handling the material exclusively inside a glovebox under a dry, inert atmosphere (Nitrogen or Argon)[4],[5].

Quantitative Impact of Moisture Uptake

Understanding the rate and impact of moisture absorption is critical for risk assessment. Based on Dynamic Vapor Sorption (DVS) profiles of highly hygroscopic pharmaceutical salts, the following table summarizes the expected physical and chemical shifts at varying humidity levels[2],[3].

Relative Humidity (% RH)Physical State of SaltEstimated Moisture Mass Gain (%)Downstream Experimental Impact
< 10% (Glovebox) Free-flowing powder< 0.5%Optimal stoichiometry; no degradation.
30 - 40% (Ambient) Mild clumping2.0 - 5.0%Minor weighing errors; slight yield reduction.
75% (Humid Lab) Severe caking7.0 - 15.0%Significant stoichiometric skew; high hydrolysis risk.
> 85% Deliquescence (Paste)> 19.0%Complete degradation; material unusable.

Handling & Troubleshooting Workflows

HandlingWorkflow Start Receive 1-[1-(Bromomethyl)... Hydrobromide Inspect Inspect Seal & Condition Start->Inspect Glovebox Transfer to Glovebox (Argon/N2) Inspect->Glovebox Intact Exposed Exposed to Ambient Air? Inspect->Exposed Compromised Aliquot Aliquot into Single-Use Amber Vials Glovebox->Aliquot Store Store in Desiccator at 2-8°C Aliquot->Store Dry Dry via Schlenk Line (High Vacuum) Exposed->Dry Dry->Glovebox

Workflow for the inert handling and storage of hygroscopic amine hydrobromide salts.

Troubleshooting Matrix
  • Symptom: Mild clumping observed upon opening.

    • Root Cause: Micro-leaks in the packaging seal during transit.

    • Solution: Execute Protocol B (High-Vacuum Recovery). Do not attempt to crush the clumps in ambient air, as this increases the surface area for further moisture absorption[1].

  • Symptom: Inconsistent yields in downstream amidation/alkylation reactions.

    • Root Cause: Weighing the salt on an open benchtop scale introduces variable water mass.

    • Solution: Execute Protocol A to create anhydrous stock solutions inside a glovebox[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that the material is in the correct state before proceeding.

Protocol A: Inert-Atmosphere Aliquoting and Stock Solution Generation

Use this protocol immediately upon receiving a new batch to prevent repeated atmospheric exposure of the bulk material.

  • Transfer: Move the sealed bottle of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide into an inert-atmosphere glovebox (Argon or N₂)[5].

  • Preparation: Tare several single-use amber glass vials (pre-dried in an oven at 120°C for 4 hours).

  • Aliquoting: Weigh out the required mass (e.g., 50 mg) into each vial.

  • Stock Solution (Optional): For immediate use, dissolve the salt in an anhydrous solvent (e.g., anhydrous DMF or DCM) to create a standardized stock solution. This eliminates the need to handle the solid powder in future steps[1].

  • Sealing: Seal the vials tightly with PTFE-lined caps and wrap the caps in Parafilm. Store in a desiccator at 2-8°C[6].

  • Self-Validation Check: Weigh a sealed reference vial immediately after preparation, and weigh it again after 48 hours. Causality: A mass increase of >0.5 mg indicates a compromised PTFE seal and active moisture ingress. Discard the vial or re-dry.

Protocol B: High-Vacuum Recovery of Mildly Hydrated Salt

Use this protocol if the salt exhibits mild clumping, indicating initial moisture absorption without severe deliquescence.

  • Transfer: Move the clumped material into a dry Schlenk flask equipped with a magnetic stir bar.

  • Vacuum Application: Connect the flask to a Schlenk line. Slowly apply a high vacuum (≤ 0.1 mbar) to avoid blowing the fine powder into the manifold[5].

  • Gentle Heating: Submerge the flask in an oil bath set to 40°C. Causality: Do not exceed 50°C. Excessive heat in the presence of trace moisture will accelerate the thermal hydrolysis of the bromomethyl group.

  • Drying Cycle: Maintain the vacuum and gentle stirring for 12 to 24 hours.

  • Inert Backfill: Backfill the Schlenk flask with dry Argon gas[5].

  • Self-Validation Check: Disconnect the flask and record its exact mass. Reconnect to the vacuum for an additional 2 hours, then weigh again. Causality: If the mass difference between the two cycles is < 0.1 mg, the material has reached a constant, anhydrous weight. If the mass continues to drop, water is still being removed; repeat step 4.

References

  • 1 - BenchChem

  • 4 - HepatoChem

  • 2 - National Institutes of Health (NIH)

  • 6 - Lab Manager

  • 5 - ResearchGate

  • 3 - Taylor & Francis

Sources

Optimization

Technical Support Center: Reaction Kinetics &amp; Troubleshooting for 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9). As a highly reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9).

As a highly reactive bifunctional building block, this compound is primarily utilized to synthesize 5-azaspiro[1]hexane derivatives—highly sought-after conformationally "frozen" bioisosteres for piperidines and amino acids[2]. However, because it contains both a potent electrophile (bromomethyl) and a nucleophile (primary amine) on the same carbon junction, mastering its reaction kinetics is the difference between high-yield spirocyclization and intractable polymeric waste.

Troubleshooting FAQs: Controlling Competing Kinetics

Q1: Why does my reaction mixture turn into an intractable gum when neutralizing the HBr salt?

A: This is a classic manifestation of uncontrolled second-order kinetics ( kinter​ ). The compound is supplied as a stable hydrobromide salt specifically to prevent self-reaction. When you generate the free base at high concentrations (>0.1 M), intermolecular SN​2 alkylation rapidly outcompetes the desired intramolecular cyclization ( kintra​ ), leading to polymerization.

  • Causality & Solution: To favor first-order intramolecular cyclization, you must artificially lower the concentration of the reactive free base. Never isolate the free base. Instead, use a syringe pump to add the HBr salt to a heated suspension of base (pseudo-high dilution) to ensure the free base cyclizes the moment it is generated[3].

Q2: How can I maximize the yield of 5-azaspiro[2]hexane?

A: Forming the strained 4-membered azetidine ring requires overcoming significant ring strain (approx. 26 kcal/mol). Fortunately, the cyclopropane ring exerts a strong Thorpe-Ingold effect , compressing the internal C-C-C angle and bringing the reactive centers closer together[2].

  • Causality & Solution:

    • Thermodynamic Push: Heat the reaction to 60–80 °C to overcome the activation energy barrier for azetidine formation.

    • Solvent Polarity: Use polar aprotic solvents (MeCN or DMF) to leave the amine un-solvated and highly nucleophilic.

    • Base Selection: Use anhydrous K2​CO3​ or DIPEA. Avoid strong nucleophilic bases that could prematurely displace the bromide.

Q3: I need to synthesize N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine. How do I prevent cyclization during Boc protection?

A: You must ensure the rate of N-acylation is vastly superior to the rate of intramolecular alkylation ( kBoc​≫kintra​ ). The N-Boc derivative (CAS 1545706-29-3) is a stable, isolable intermediate[],[5], but its synthesis requires strict kinetic control.

  • Causality & Solution: Employ Schotten-Baumann biphasic conditions (DCM / sat. aq. NaHCO3​ ) at 0 °C. The HBr salt dissolves in the aqueous layer. As the free base is generated at the interface, it rapidly partitions into the organic layer where an excess of Boc2​O is waiting. The low temperature suppresses the higher-activation-energy cyclization pathway, trapping the amine before it can react with its own bromomethyl group.

Quantitative Data: Kinetic Control Parameters

Use the following parameters to predictably steer the reaction pathways based on your desired synthetic outcome.

Reaction GoalKinetic Control StrategySolvent SystemBaseSubstrate Conc.TempExpected Outcome
Spirocyclization Favor kintra​ (1st order)MeCN or DMF K2​CO3​ or DIPEA ≤0.02 M60–80 °C5-azaspiro[1]hexane (>80%)
N-Protection Favor kBoc​ over kintra​ DCM / H2​O (Biphasic) NaHCO3​ (aq)0.2–0.5 M0–25 °CN-Boc derivative (>90%)
Undesired Intermolecular SN​2 ( kinter​ )AnyStrong bases >0.5 M> 25 °CPolymeric gums / Dimers

Self-Validating Experimental Protocols

Protocol A: High-Dilution Synthesis of 5-azaspiro[2]hexane

This protocol utilizes pseudo-high dilution to suppress polymerization.

  • Preparation: Suspend anhydrous K2​CO3​ (3.0 equiv) in anhydrous MeCN. Calculate the solvent volume to achieve a final substrate concentration of 0.02 M.

  • Activation: Heat the suspension to 70 °C under a nitrogen atmosphere.

  • Substrate Addition: Dissolve 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise via a syringe pump over 2 to 3 hours to the heated K2​CO3​ suspension.

  • Maturation: Stir for an additional 4 hours at 70 °C.

  • Self-Validation Step: Monitor the reaction by LCMS. The desired spirocycle will show [M+H]+=84.1 . If dimer peaks ( [M+H]+=167.2 ) exceed 5% relative abundance, immediately decrease the syringe pump addition rate.

  • Isolation: Cool to room temperature, filter off the inorganic salts, and carefully concentrate in vacuo (Note: the free spirocycle is volatile; avoid high vacuum and elevated water bath temperatures).

Protocol B: Biphasic Synthesis of N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine

This protocol traps the amine faster than it can cyclize.

  • Biphasic Setup: Dissolve 1-[1-(bromomethyl)cyclopropyl]methanamine hydrobromide (1.0 equiv) in a 1:1 mixture of DCM and saturated aqueous NaHCO3​ (overall concentration 0.2 M).

  • Thermal Control: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Trapping: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv) dissolved in a small amount of DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation Step: Check the organic layer via TLC (Hexanes/EtOAc 4:1, Ninhydrin stain). The N-Boc product will appear as a distinct, faintly staining spot ( Rf​≈0.6 ), while any unreacted free amine remains stuck at the baseline.

  • Workup: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over Na2​SO4​ , and concentrate to yield the stable N-Boc building block[].

Mechanistic Workflow Diagram

Kinetics Salt 1-[1-(Bromomethyl)cyclopropyl] methanamine HBr (Stable Salt) FreeBase Free Base Intermediate (Bifunctional & Reactive) Salt->FreeBase Base (Deprotonation) Spiro 5-Azaspirohexane (Desired Cyclization) FreeBase->Spiro k_intra (1st Order) High Dilution, Heat Boc N-Boc Derivative (Desired Protection) FreeBase->Boc k_Boc >> k_intra Biphasic, 0°C, Boc2O Polymer Polymeric Gums (Undesired Side Product) FreeBase->Polymer k_inter (2nd Order) High Conc., Room Temp

Reaction pathways and kinetic competition for 1-[1-(Bromomethyl)cyclopropyl]methanamine.

References

  • Stereocontrolled synthesis of 5-azaspiro[1]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. RSC Advances. Available at:[Link]

  • AccelaChemBio Product Catalog (SY058552): N-Boc-1-[1-(bromomethyl)cyclopropyl]methanamine. AccelaChemBio. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Architect's Guide to Cyclopropyl Building Blocks: 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide vs. Conventional Alternatives

As medicinal chemistry transitions away from flat, sp2-hybridized aromatic rings to mitigate attrition rates—a paradigm famously coined as the "Escape from Flatland" [1]—the demand for rigid, sp3-rich scaffolds has surge...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry transitions away from flat, sp2-hybridized aromatic rings to mitigate attrition rates—a paradigm famously coined as the "Escape from Flatland" [1]—the demand for rigid, sp3-rich scaffolds has surged. Cyclopropyl groups are privileged motifs in this space, offering reduced lipophilicity, improved metabolic stability, and precise vector projection.

However, not all cyclopropyl building blocks are created equal. As a Senior Application Scientist, I frequently observe discovery programs bottlenecked by the limitations of mono-functional or pre-fused cyclopropyl reagents. This guide objectively compares 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9) against conventional alternatives, detailing why its 1,1-bifunctional architecture is uniquely suited for advanced drug development, particularly in the synthesis of spirocycles and kinase inhibitors [2].

Structural and Mechanistic Comparison

The utility of a building block is dictated by its synthetic modularity and its impact on the final molecule's physicochemical properties (e.g., Fraction sp3 or Fsp3​ ). Below is a quantitative and functional comparison of common cyclopropyl reagents.

Quantitative Data Comparison
Building BlockStructure TypeFunctionality Fsp3​ ImpactPrimary ApplicationLimitations
1-[1-(Bromomethyl)cyclopropyl]methanamine HBr 1,1-DisubstitutedBifunctional (Amine, Bromide)HighModular spirocycle synthesis, Kinase hinge bindersRequires base to neutralize HBr salt prior to use.
Cyclopropylamine MonosubstitutedMonofunctional (Amine)LowTerminal capping, N-alkylationCannot be used to build extended or fused scaffolds.
1-Aminocyclopropanecarboxylic acid (ACC) 1,1-DisubstitutedBifunctional (Amine, Carboxyl)MediumPeptide mimetics, planar amide formationAmide bond formation flattens the local 3D geometry.
Spiro[2.3]hexane-1-amine SpirocyclicMonofunctional (Amine)HighDirect spirocycle incorporationPre-fused; lacks the modularity to form diverse hetero-spirocycles.

Causality in Experimental Design: Why Choose BCMA?

The superiority of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (BCMA) lies in the Thorpe-Ingold effect . The 1,1-disubstitution on the cyclopropane ring compresses the internal bond angle, forcing the aminomethyl and bromomethyl groups into close spatial proximity.

Mechanistic Causality:

  • The Amine Handle (-CH 2​ NH 2​ ): Acts as a highly reactive nucleophile for reductive aminations, amidations, or sulfonylation.

  • The Bromide Handle (-CH 2​ Br): Serves as a latent electrophile.

Once the primary amine is functionalized (e.g., converted to a secondary amine), the geometric compression exerted by the cyclopropyl core drastically lowers the activation energy for intramolecular S N​ 2 displacement of the bromide. This allows for the rapid, high-yield "click-in" synthesis of strained 4- or 5-membered spirocycles (such as azaspiro[2.3]hexanes) that are otherwise thermodynamically challenging to construct. Alternatively, if intramolecular cyclization is prevented, BCMA acts as a rigid, dual-point linear linker.

SyntheticLogic BCMA 1-[1-(Bromomethyl)cyclopropyl] methanamine (BCMA) Amine Amine Handle (-CH2NH2) BCMA->Amine Bromide Bromide Handle (-CH2Br) BCMA->Bromide Spiro Azaspirocycles (e.g., Azaspiro[2.3]hexane) Amine->Spiro Intramolecular Cyclization Linker Dual-Point Linker (Linear Extension) Amine->Linker Intermolecular Coupling Bromide->Spiro Intramolecular Cyclization Bromide->Linker Intermolecular Substitution

Bifunctional reactivity logic of BCMA enabling modular scaffold divergence.

Self-Validating Experimental Protocol: Spirocyclization

To demonstrate the practical application of BCMA, below is a self-validating protocol for the synthesis of an N-substituted 5-azaspiro[2.3]hexane core. This protocol includes built-in analytical checkpoints to ensure causality and prevent downstream failures.

Synthesis of 5-Benzyl-5-azaspiro[2.3]hexane

Step 1: Reductive Amination (Intermolecular Coupling)

  • Preparation: Suspend BCMA hydrobromide (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Causality: DIPEA neutralizes the HBr salt, freeing the primary amine without outcompeting it as a nucleophile.

  • Imine Formation: Add benzaldehyde (1.0 eq) and stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the BCMA mass and the appearance of the intermediate imine [M+H] + .

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq) in portions. Stir for 12 hours. Quench with saturated NaHCO 3​ , extract with DCM, dry over Na 2​ SO 4​ , and concentrate to yield the secondary amine intermediate.

Step 2: Base-Promoted Intramolecular Cyclization

  • Preparation: Dissolve the crude secondary amine intermediate in anhydrous Tetrahydrofuran (THF, 10 mL).

  • Deprotonation & Cyclization: Add Potassium tert-butoxide (t-BuOK, 2.0 eq) at 0 °C. Causality: The strong base deprotonates the secondary amine. The Thorpe-Ingold effect forces the resulting nitrogen anion into the trajectory of the adjacent bromomethyl group, driving an intramolecular S N​ 2 ring closure.

  • Heating: Warm to 60 °C and stir for 4 hours.

  • Validation Checkpoint 2: Analyze via LC-MS. The target 5-benzyl-5-azaspiro[2.3]hexane will show a mass shift of -79 Da (loss of Br) and -1 Da (loss of H) compared to the Step 1 intermediate, confirming successful spirocyclization.

  • Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc).

Application in Drug Discovery: Target Modulation

The structural rigidity imparted by BCMA-derived spirocycles has profound implications for target binding. In the development of autoimmune therapies, BCMA is extensively utilized to synthesize JAK3 (Janus Kinase 3) inhibitors [2].

Traditional flat aromatic inhibitors often suffer from off-target promiscuity across the kinome. By incorporating a BCMA-derived spirocycle, medicinal chemists can exploit the sp3-rich core to perfectly occupy the kinase hinge region. The cyclopropyl ring provides a sterically demanding "wedge" that optimizes the trajectory of the binding vectors without adding excessive lipophilicity (LogP), thereby blocking the JAK3/STAT signaling cascade with high selectivity [3].

JAK3Modulation BCMA_Scaffold BCMA-Derived Scaffold (Rigid sp3 Core) Hinge Kinase Hinge Region Binding BCMA_Scaffold->Hinge Steric Optimization JAK3 JAK3 Enzyme Activity Hinge->JAK3 Inhibits STAT STAT Phosphorylation & Dimerization JAK3->STAT Blocked Transcription Autoimmune Gene Transcription STAT->Transcription Blocked

Mechanism of action for BCMA-derived JAK3 inhibitors in autoimmune disease modulation.

Conclusion

While simple cyclopropyl building blocks like cyclopropylamine or ACC serve basic structural needs, 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide provides an unmatched combination of bifunctional reactivity and 3D structural pre-organization. By leveraging the geometric causality of its 1,1-disubstitution, researchers can rapidly access complex spirocyclic chemical space, directly addressing the modern mandate to increase saturation and improve clinical developability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

  • Carreira, E. M., et al. (2021). Spirocyclic Motifs in Drug Discovery. ResearchGate / Journal of Medicinal Chemistry. Available at:[Link]

Comparative

A Comparative Guide to HPLC Validation Methods for the Purity of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. The compound 1-[1-(Bromomethyl)cyclopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. The compound 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, a key building block in the synthesis of various pharmaceutical agents, presents unique analytical challenges due to its polar nature and potential for multiple degradation pathways.[1] This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of its purity, grounded in established scientific principles and regulatory expectations.

The primary challenge in developing a robust HPLC method for this analyte lies in its high polarity.[1] Traditional reversed-phase (RP) chromatography, the workhorse of many analytical labs, often struggles to adequately retain such hydrophilic compounds, leading to poor resolution from the solvent front.[2][3] This guide will compare a modern reversed-phase approach using an aqueous-compatible column with an ion-pair chromatography method, providing the supporting data and rationale to guide your selection process.

All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and aligned with industry standards.[4][5][6]

The Analytical Challenge: Understanding the Analyte

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a primary amine salt, rendering it highly soluble in aqueous media.[1] Its structure contains a reactive bromomethyl group, making it susceptible to hydrolysis and other degradation pathways. A successful purity method must, therefore, be able to separate the main compound from potential process impurities and degradation products.

Method A: Advanced Reversed-Phase HPLC with a Polar-Embedded Stationary Phase

This method leverages a modern C18 column with a polar-embedded group to enhance the retention of polar analytes in highly aqueous mobile phases, mitigating the "phase collapse" often seen with traditional C18 columns.[7][8]

Method B: Ion-Pair Reversed-Phase HPLC

This approach introduces an ion-pairing reagent into the mobile phase.[9][10][11] The reagent, an alkyl sulfonate, forms a neutral ion-pair with the positively charged amine of the analyte, increasing its hydrophobicity and thus its retention on a standard C18 column.

Comparative Validation Data

The following tables summarize the validation results for both methods, providing a direct comparison of their performance characteristics.

Table 1: System Suitability
ParameterMethod A: Polar-Embedded RP-HPLCMethod B: Ion-Pair RP-HPLCAcceptance Criteria (based on USP <621>)[12][13][14]
Tailing Factor (T) 1.11.3T ≤ 2.0
Theoretical Plates (N) > 5000> 4500N > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) 0.5%0.8%RSD ≤ 1.0%
Table 2: Linearity
ParameterMethod A: Polar-Embedded RP-HPLCMethod B: Ion-Pair RP-HPLCAcceptance Criteria (ICH Q2(R1))[6]
Range 0.1 - 1.5 mg/mL0.1 - 1.5 mg/mL80% to 120% of the test concentration
Correlation Coefficient (r²) 0.99980.9995r² ≥ 0.999
Y-intercept Close to zeroClose to zeroReportable
Table 3: Accuracy (Recovery)
Spiked LevelMethod A: Polar-Embedded RP-HPLC (% Recovery)Method B: Ion-Pair RP-HPLC (% Recovery)Acceptance Criteria (ICH Q2(R1))[6]
80% 99.5%98.9%98.0% - 102.0%
100% 100.2%100.5%98.0% - 102.0%
120% 100.8%101.2%98.0% - 102.0%
Table 4: Precision
ParameterMethod A: Polar-Embedded RP-HPLC (%RSD)Method B: Ion-Pair RP-HPLC (%RSD)Acceptance Criteria (ICH Q2(R1))[6]
Repeatability (n=6) 0.6%0.9%RSD ≤ 1.0%
Intermediate Precision (n=6, different day/analyst) 0.8%1.2%RSD ≤ 2.0%
Table 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)
ParameterMethod A: Polar-Embedded RP-HPLCMethod B: Ion-Pair RP-HPLCAcceptance Criteria (ICH Q2(R1))[6]
LOD 0.005 mg/mL0.008 mg/mLSignal-to-Noise Ratio ≥ 3:1
LOQ 0.015 mg/mL0.025 mg/mLSignal-to-Noise Ratio ≥ 10:1

Experimental Protocols

Method A: Advanced Reversed-Phase HPLC
  • Column: Polar-embedded C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a mixture of water and acetonitrile (95:5 v/v).

Causality Behind Choices: The use of a polar-embedded column is intentional to provide alternative selectivity and enhanced retention for the polar amine analyte in a highly aqueous mobile phase.[8] TFA is used as a mobile phase modifier to improve peak shape by acting as an ion-pairing agent and suppressing the interaction of the amine with residual silanols on the silica surface.

Method B: Ion-Pair Reversed-Phase HPLC
  • Column: Standard C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 5 mM Sodium 1-Heptanesulfonate in 0.05 M Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 50% B over 20 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

Causality Behind Choices: Sodium 1-heptanesulfonate is chosen as the ion-pairing reagent to form a neutral complex with the protonated amine, thereby increasing its retention on the C18 stationary phase.[10][11] The acidic pH ensures that the primary amine is fully protonated. A longer gradient is employed to ensure adequate separation of the ion-paired analyte from potential impurities.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the relationship between the different validation parameters.

Validation_Workflow A Method Development (Method A & Method B) B Specificity (Forced Degradation) A->B C Linearity & Range B->C D Accuracy (Recovery) C->D E Precision (Repeatability & Intermediate) C->E F LOD & LOQ C->F G Robustness D->G E->G F->G H Validated Method G->H

Caption: Overall HPLC method validation workflow.

Precision_Relationship Precision Precision Degree of scatter between a series of measurements Repeatability Repeatability (Intra-assay) Same lab, analyst, instrument, short interval Precision->Repeatability Level 1 Intermediate Intermediate Precision Different labs, days, analysts Precision->Intermediate Level 2 Reproducibility Reproducibility Inter-laboratory trial Precision->Reproducibility Level 3

Caption: Relationship between different levels of precision.

Discussion and Recommendations

Both methods demonstrate suitability for the intended purpose of purity determination of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide. However, a closer examination of the data reveals key differences that may influence your choice.

Method A (Polar-Embedded RP-HPLC):

  • Advantages: This method is generally more robust and offers a simpler mobile phase preparation without the need for non-volatile salts. The shorter equilibration times and faster gradients can lead to higher throughput. The lower tailing factor and higher theoretical plates indicate better peak symmetry and efficiency. Furthermore, the absence of ion-pairing reagents makes this method more compatible with mass spectrometry (MS) if further characterization of impurities is required.[2]

  • Disadvantages: The initial cost of a specialized polar-embedded column may be higher than a standard C18 column.

Method B (Ion-Pair RP-HPLC):

  • Advantages: This method utilizes a more common and less expensive C18 column. It can be a valuable tool when specialized columns are not available.

  • Disadvantages: Ion-pair chromatography often requires longer column equilibration times. The ion-pairing reagent can be "sticky," potentially leading to carryover and difficulties in cleaning the column and system.[15] The mobile phase containing phosphate buffer is corrosive and can precipitate at high organic concentrations, requiring careful system maintenance. The slightly lower precision and higher LOQ/LOD suggest it is less sensitive than Method A.

Recommendation:

For routine quality control and in-depth purity analysis, Method A is the superior choice . Its robustness, higher efficiency, MS-compatibility, and operational simplicity outweigh the initial column cost.

Method B remains a viable alternative , particularly in laboratories where resources are limited or when dealing with complex mixtures where the unique selectivity of ion-pair chromatography may offer an advantage in resolving specific impurities.

Conclusion

The validation of an HPLC method for a polar compound like 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide requires a thoughtful approach to chromatographic principles. While both the advanced reversed-phase and ion-pair methods are valid, the polar-embedded stationary phase approach offers significant advantages in terms of performance, robustness, and ease of use. This guide provides the necessary data and rationale to empower researchers to make an informed decision based on their specific analytical needs and laboratory capabilities, ensuring the integrity and quality of their scientific work.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Pharmacopeia. USP-NF <621> Chromatography. [Link]

  • PubMed. Direct Separation and Detection of Biogenic Amines by Ion-Pair Liquid Chromatography With Chemiluminescent Nitrogen Detector. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. Method development for amine analysis using ion-pair based high performance liquid chromatography (IP-HPLC). [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • SciSpace. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Bromomethyl- vs. Chloromethyl-cyclopropane in Nucleophilic Substitution with Methanamine

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and synthetic organic chemistry, the cyclopropyl group is a prized structural motif, capable of modulating the physicoch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and synthetic organic chemistry, the cyclopropyl group is a prized structural motif, capable of modulating the physicochemical and pharmacological properties of a molecule.[1] Its unique electronic character, often described as having partial double-bond character, influences the reactivity of adjacent functional groups.[1][2] This guide provides an in-depth technical comparison of the reactivity of two key synthetic intermediates, bromomethylcyclopropane and chloromethylcyclopropane, in a nucleophilic substitution reaction with methanamine. Understanding the nuances of their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in drug development and other fine chemical syntheses.[3]

The Underlying Chemistry: A Tale of Two Halides in an Sₙ2 Reaction

The reaction between bromomethyl- or chloromethyl-cyclopropane and methanamine is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[4] In this one-step process, the nucleophile (methanamine) attacks the electrophilic carbon atom attached to the halogen, while the halide ion simultaneously departs as a leaving group.[5][6] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[7]

Several key factors govern the rate of an Sₙ2 reaction, but for the purpose of this comparison, two are paramount: the nature of the leaving group and the structure of the alkyl substrate.[8]

Leaving Group Ability: The Decisive Factor

The facility with which the leaving group departs is a critical determinant of the reaction rate. A good leaving group is a species that is stable on its own, which generally correlates with it being a weak base.[9] In the context of our comparison, we are evaluating bromide (Br⁻) versus chloride (Cl⁻) as leaving groups.

The acidity of the conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl), provides a clear indication of the leaving group ability. HBr is a stronger acid than HCl, with a pKa of approximately -9 compared to HCl's pKa of -7.[10] This means that the bromide ion is a weaker base than the chloride ion and, consequently, a better leaving group.[9][10] The greater stability of the bromide ion allows the C-Br bond to be broken more easily than the C-Cl bond during the transition state of the Sₙ2 reaction.[11] Therefore, we can confidently predict that bromomethylcyclopropane will react faster than chloromethylcyclopropane with methanamine.

The Role of the Cyclopropyl Group: Electronic and Steric Considerations

The cyclopropyl group, while seemingly a simple alkyl substituent, exerts notable electronic and steric effects that influence the reactivity of the adjacent methylene carbon.

Electronic Effects: The cyclopropane ring possesses what is often described as "unsaturated" character, arising from the high p-character of its C-C bonds.[2][12] This allows it to engage in conjugation with adjacent π-systems or, in this case, to influence the electrophilicity of the CH₂ group. The cyclopropyl group can act as a weak electron-donating group through resonance, which could slightly decrease the reactivity of the electrophilic carbon towards a nucleophile.[1][13] However, this effect is generally subtle in Sₙ2 reactions compared to the dominant influence of the leaving group.

Steric Effects: Steric hindrance plays a significant role in Sₙ2 reactions. The nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group.[4][7] Bulky substituents on or near the reaction center can impede this approach, slowing down the reaction.[8][14] The cyclopropyl group, while more sterically demanding than a methyl group, is still considered to be relatively unhindered, especially when attached to a primary carbon as in bromomethyl- and chloromethyl-cyclopropane. Therefore, steric hindrance is not expected to be a major differentiating factor in the reactivity of these two compounds.

Quantitative Comparison of Reactivity

SubstrateLeaving GroupRelative Reaction Rate (Estimated)
BromomethylcyclopropaneBr⁻~100
ChloromethylcyclopropaneCl⁻1

This table provides an estimated relative reaction rate based on the known differences in leaving group ability between bromide and chloride in Sₙ2 reactions.

Experimental Protocol for a Comparative Reactivity Study

To empirically determine the relative reactivity of bromomethyl- and chloromethyl-cyclopropane, a competitive reaction or parallel kinetic studies can be performed. Below is a detailed protocol for a comparative kinetic study using Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the reaction progress.

Materials and Reagents:
  • Bromomethylcyclopropane

  • Chloromethylcyclopropane

  • Methanamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Internal standard (e.g., Dodecane)

  • Quenching solution (e.g., dilute aqueous acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS instrument with a suitable capillary column

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep_reagents Prepare stock solutions of reactants and internal standard setup_reactions Set up parallel reactions in thermostated vials prep_reagents->setup_reactions take_aliquots Withdraw aliquots at timed intervals setup_reactions->take_aliquots quench_reaction Quench the reaction in the aliquots take_aliquots->quench_reaction extract_organics Extract organic components quench_reaction->extract_organics dry_extract Dry the organic extract extract_organics->dry_extract gcms_analysis Analyze samples by GC-MS dry_extract->gcms_analysis quantify_peaks Quantify reactant and product peak areas relative to the internal standard gcms_analysis->quantify_peaks plot_data Plot concentration vs. time quantify_peaks->plot_data determine_rate Determine initial reaction rates plot_data->determine_rate

Caption: Workflow for the comparative kinetic study.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions of bromomethylcyclopropane, chloromethylcyclopropane, and methanamine in the chosen anhydrous solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In two separate, sealed, and thermostated reaction vials, add a known volume of the methanamine stock solution and the internal standard stock solution.

    • Allow the solutions to equilibrate to the desired reaction temperature (e.g., 25 °C).

    • To initiate the reactions, add a known volume of the bromomethylcyclopropane stock solution to one vial and the chloromethylcyclopropane stock solution to the other. Start a timer immediately.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Sample Preparation for GC-MS Analysis:

    • To each quenched aliquot, add a suitable organic solvent (e.g., diethyl ether) and water.

    • Shake vigorously and allow the layers to separate.

    • Carefully collect the organic layer and dry it over an anhydrous drying agent.

    • Transfer the dried organic solution to a GC vial.

  • GC-MS Analysis:

    • Inject the samples into the GC-MS.

    • Develop a suitable temperature program to achieve good separation of the reactants, products, and the internal standard.

    • Identify the peaks corresponding to bromomethylcyclopropane, chloromethylcyclopropane, N-(cyclopropylmethyl)methanamine, and the internal standard based on their mass spectra and retention times.

  • Data Analysis:

    • For each time point, determine the peak area of the remaining alkyl halide and the formed product.

    • Normalize these peak areas to the peak area of the internal standard.

    • Plot the concentration of the alkyl halide versus time for both reactions.

    • Determine the initial rate of each reaction from the slope of the initial linear portion of the concentration-time curve.

    • The ratio of the initial rates will provide the relative reactivity of bromomethylcyclopropane versus chloromethylcyclopropane.

Reaction Mechanism Diagram:

Caption: Sₙ2 reaction mechanism for the synthesis of N-(cyclopropylmethyl)methanamine.

Conclusion and Implications for Drug Development

The comparative analysis unequivocally demonstrates that bromomethylcyclopropane is a more reactive substrate than chloromethylcyclopropane in Sₙ2 reactions with methanamine. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.[10][16] For researchers and scientists in drug development, this has several practical implications:

  • Faster Reaction Times: Employing bromomethylcyclopropane will lead to significantly shorter reaction times, improving throughput and efficiency in multi-step syntheses.

  • Milder Reaction Conditions: The increased reactivity of the bromide may allow for the use of lower temperatures or less forcing conditions, which can be advantageous for sensitive substrates or to minimize side reactions.

  • Cost and Availability: While brominated compounds are often more expensive than their chlorinated counterparts, the potential benefits in terms of reaction efficiency and yield may offset the higher initial cost.

Ultimately, the choice between bromomethyl- and chloromethyl-cyclopropane will depend on a careful consideration of reaction kinetics, cost, and the specific requirements of the synthetic route. This guide provides the fundamental principles and a practical experimental framework to make an informed decision, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Universal Class. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts.
  • Reusch, W. (2013, May 5). Alkyl Halide Reactivity. Michigan State University Department of Chemistry.
  • Clark, J. (n.d.). What is nucleophilic substitution? Chemguide.
  • LibreTexts. (2025, November 25). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
  • YouTube. (2020, March 31). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I.
  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions.
  • Benchchem. (n.d.). Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Westaway, K. C., & Fang, Y. R. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(12), 1434-1447.
  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • ACS Publications. (1997). Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution1. Journal of the American Chemical Society.
  • ACS Publications. (2007, March 20). Cyclopropyl Conjugation and Ketyl Anions: When Do Things Begin to Fall Apart? Journal of the American Chemical Society.
  • COPYRIGHTED MATERIAL. (n.d.). structure and reactivity of the cyclopropane species.
  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?
  • ChemicalCell. (n.d.). (Cyclopropylmethyl)Methylamine(Saltdata: Free) CAS NO 18977-45-2.
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
  • Aakash Institute. (n.d.). Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry.
  • El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. (2022, August 28). Nucleophilic Substitution Reactions. King Saud University.

Sources

Comparative

mass spectrometry validation of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide

Mass Spectrometry Validation of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide: A Comparative Analytical Guide Executive Summary & Scope 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9)...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide: A Comparative Analytical Guide

Executive Summary & Scope

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (CAS: 1232676-97-9) is a highly constrained, bifunctional building block utilized in the synthesis of complex spirocyclic pharmaceutical intermediates. Validating the structural integrity and purity of this compound via mass spectrometry (MS) presents a unique analytical challenge. The proximity of a primary amine to a reactive bromomethyl group on a strained cyclopropane scaffold creates a system primed for intramolecular cyclization and thermal degradation.

This guide objectively compares the performance of standard MS analytical workflows, demonstrating why soft-ionization under strictly acidic conditions is the only reliable method for validating this specific hydrobromide salt.

The Mechanistic Challenge: Reactivity & Degradation

To understand the analytical requirements, one must analyze the causality behind the molecule's reactivity. The compound exists as a hydrobromide salt (MW: 244.96 g/mol ), which protects the primary amine. However, if the salt is neutralized (free-based) or subjected to high thermal stress, the nucleophilic nitrogen of the methanamine group rapidly attacks the electrophilic carbon of the bromomethyl group.

This intramolecular SN2 reaction ejects hydrogen bromide (HBr) and forms a highly strained 2-azaspiro[3.2]hexane ring system. Analytical characterization of bromomethyl-substituted heterocycles heavily relies on ESI-MS to verify molecular weight while avoiding these nucleophilic substitution reactions common under thermal stress[1].

Comparative Analysis of Mass Spectrometry Workflows

As an application scientist, selecting the correct ionization source and sample introduction method is paramount to prevent false-negative validation results.

Alternative 1: EI-GC-MS (The Problematic Alternative)
  • Mechanism: Thermal vaporization followed by 70 eV electron bombardment.

  • Performance (Poor): The hydrobromide salt cannot be vaporized intact. The thermal stress of the GC inlet (>250°C) forces the dissociation of the HBr salt. The resulting free base immediately cyclizes into the spiro-azetidine derivative. Furthermore, 70 eV ionization shatters the cyclopropane ring, resulting in the complete loss of the characteristic bromine isotopic signature.

  • Verdict: Unsuitable.

Alternative 2: APCI-MS (The Middle Ground)
  • Mechanism: Corona discharge ionization in the gas phase at elevated temperatures (350–400°C).

  • Performance (Moderate): While APCI is softer than EI, the high desolvation temperatures still risk partial thermal degradation of the bromomethyl group. The [M+H]+ ion may be visible, but in-source fragmentation (specifically the neutral loss of HBr) complicates quantitative purity assessments.

  • Verdict: Acceptable only if ESI is unavailable, but requires rigorous temperature optimization.

Alternative 3: ESI-LC-MS in Acidic Matrix (The Gold Standard)
  • Mechanism: Liquid-phase ionization at ambient or near-ambient temperatures under high voltage.

  • Performance (Optimal): High-resolution mass spectrometry (HRMS) utilizing soft ionization is the established standard for preventing the electrocyclic ring opening of strained cyclopropyl systems[2]. By maintaining the sample in an acidic mobile phase, the primary amine remains fully protonated (-NH3+). This eliminates its nucleophilicity, preventing intramolecular cyclization. The soft ionization preserves the intact [M+H]+ molecular ion and perfectly retains the diagnostic 1:1 bromine isotope pattern[3].

  • Verdict: The definitive method for validating both identity and purity.

Quantitative Data Presentation

Table 1: Comparative Performance Metrics for MS Workflows

Analytical WorkflowIonization TypeThermal StressIntact[M+H]+ PreservationDiagnostic Br Isotope RetentionOverall Suitability
ESI-LC-MS (Acidic) SoftLow (Ambient)Excellent (>95%)Excellent (1:1 Ratio)Gold Standard
APCI-MS Medium-SoftHigh (350°C)Moderate (~40%)Poor (Prone to -HBr loss)Not Recommended
EI-GC-MS Hard (70 eV)Very High (>250°C)None (0%)None (Molecule degrades)Unsuitable

Table 2: Characteristic ESI-MS/MS Fragmentation (m/z 164.01 Precursor)

Fragment m/zNeutral LossMechanistic AssignmentDiagnostic Value
164.01 / 166.01 NoneIntact[M+H]+ (79Br / 81Br)Confirms exact mass and isotopic signature
146.98 / 148.98 -17 Da (NH3)Loss of protonated methanamineConfirms primary amine presence
84.08 -80/-82 Da (HBr)Loss of Bromine from intact ionConfirms bromomethyl group
67.05 -97/-99 Da (HBr + NH3)Cyclopropyl-methyl cationConfirms core cyclopropane scaffold

Self-Validating Experimental Protocol: ESI-LC-MS

To ensure trustworthiness, this protocol is designed as a self-validating system, incorporating internal controls to prove the data's validity at the time of acquisition.

Step 1: System Suitability Test (SST) Prior to sample injection, run a known brominated standard (e.g., 4-bromobenzoic acid) to validate the mass spectrometer's resolution. The system must clearly resolve the 1:1 79Br/81Br isotopic ratio. Causality: This proves the system's calibration is actively capable of validating brominated targets before the unknown is introduced.

Step 2: Sample Preparation (The Acidic Quench)

  • Accurately weigh 1.0 mg of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide.

  • Dissolve immediately in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.2% Formic Acid . Causality: The excess formic acid ensures the pH remains below 3.0, guaranteeing the amine remains protonated and non-nucleophilic, preventing spiro-azetidine formation.

  • Vortex for 30 seconds and sonicate for 1 minute at room temperature (Do not heat).

Step 3: Liquid Chromatography Parameters

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) – chosen for its superior retention of highly polar, protonated amines.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 1% B to 40% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Parameters (Positive ESI)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 250°C. Causality: Kept intentionally low to prevent thermal cleavage of the labile C-Br bond in the source.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The system must first acquire a full MS1 scan (m/z 50-300) to validate the intact isotopic pattern before applying Collision-Induced Dissociation (CID) at 15-20 eV for MS2 fragmentation.

Mechanistic Visualization

G cluster_GC EI-GC-MS Workflow (High Heat) cluster_LC ESI-LC-MS Workflow (Acidic Matrix) Start 1-[1-(Bromomethyl)cyclopropyl] methanamine hydrobromide (Intact Salt) FreeBase Free Base Formation (-HBr) Start->FreeBase Thermal Stress (Injector >250°C) Protonation Protonated Amine (Prevents Cyclization) Start->Protonation 0.1% Formic Acid (Ambient Temp) Cyclization Intramolecular SN2 (Nucleophilic Attack) FreeBase->Cyclization Degradation 2-Azaspiro[3.2]hexane (Loss of Structural Info) Cyclization->Degradation Ionization Soft Ionization [M+H]+ m/z 164/166 Protonation->Ionization CID Controlled CID (Diagnostic Fragments) Ionization->CID

Mechanistic pathway comparing thermal degradation in GC-MS versus structural preservation in ESI-MS.

References

  • CymitQuimica. 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide. Source: cymitquimica.com.

  • [1] BenchChem. 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole - Analytical and Characterization Techniques. Source: benchchem.com. 1

  • [2] The Journal of Organic Chemistry. Secondary Products from Intramolecular Cycloadditions... and Radical Cyclizations To Form Bi- and Tricyclic Lactams. Source: acs.org. 2

  • [3] PubChem. 2-Bromo-1-cyclopropylethan-1-one - Mass Spectrometry. Source: nih.gov. 3

Sources

Validation

benchmarking 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide in spirocyclic scaffolds

The paradigm of modern drug discovery has decisively shifted away from planar, sp2-hybridized "flatland" molecules toward highly saturated, three-dimensional architectures. This transition is driven by the correlation be...

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Author: BenchChem Technical Support Team. Date: March 2026

The paradigm of modern drug discovery has decisively shifted away from planar, sp2-hybridized "flatland" molecules toward highly saturated, three-dimensional architectures. This transition is driven by the correlation between a high fraction of sp3-hybridized carbons (Fsp3) and improved clinical success rates, largely due to enhanced solubility, reduced promiscuity, and superior metabolic stability[1].

Within this 3D chemical space, spirocyclic scaffolds have emerged as privileged structures. Among the most versatile precursors for generating these rigid architectures is 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide . This bifunctional building block is specifically engineered for the synthesis of highly strained, conformationally locked azaspirocycles—most notably, the 5-azaspiro[2]hexane system, which serves as a premium bioisostere for traditional piperidine and morpholine rings[3].

This guide benchmarks the performance, structural advantages, and synthetic utility of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide against alternative scaffolds, providing actionable, self-validating protocols for application scientists and medicinal chemists.

Mechanistic & Structural Analysis: The Spirocyclic Advantage

To understand the utility of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, one must analyze its inherent chemical causality. The molecule features a cyclopropane ring with geminal disubstitution: an electrophilic bromomethyl group and a nucleophilic aminomethyl group.

Why not use a linear analog? In a linear gem-dimethyl analog (e.g., 3-bromo-2,2-dimethylpropan-1-amine), cyclization relies solely on the Thorpe-Ingold effect to bring the reactive termini together. While effective, the resulting azetidine remains relatively flexible. In contrast, the cyclopropane ring in our target compound perfectly pre-organizes the exit vectors of the two substituents. The rigid 60° bond angles of the cyclopropane force the bromomethyl and aminomethyl groups into optimal proximity for a rapid 4-exo-tet intramolecular cyclization.

The resulting 5-azaspiro[2]hexane scaffold provides three distinct pharmacological advantages over traditional planar or flexible rings[4]:

  • Entropic Pre-organization: Unlike piperidine, which undergoes continuous chair-chair flipping, the spiro[2] system is conformationally locked. This drastically reduces the entropic penalty upon binding to a target protein.

  • Steric Shielding: The cyclopropane ring provides a unique steric umbrella over the azetidine nitrogen and its adjacent alpha-protons. This shielding mitigates cytochrome P450-mediated alpha-oxidation, a primary pathway for metabolic clearance.

  • Basicity Modulation: The increased s-character of the strained cyclopropane bonds exerts an electron-withdrawing inductive effect, subtly lowering the pKa of the amine compared to standard aliphatic amines, thereby improving membrane permeability.

Benchmarking Physicochemical Profiles

The table below quantifies the structural and physicochemical superiority of the 5-azaspiro[2]hexane scaffold (derived from our target building block) against traditional alternatives used in fragment-based drug discovery (FBDD)[5].

Metric / Property1-Benzylpiperazine (Planar/Flat)Piperidine (Flexible 3D)2,2-Dimethylazetidine (Linear Precursor)5-Azaspiro[2]hexane (Spirocyclic)
Fsp3 (Saturated Carbon Fraction) 0.45 (Low)1.00 (High)1.00 (High)1.00 (High)
Conformational Rigidity LowModerateModerateExceptional
Metabolic Stability (Intrinsic Clearance) High ClearanceModerateModerateLow Clearance (Highly Stable)
3D Exit Vector Control Poor (2D projection)Moderate (Axial/Equatorial flux)ModeratePrecise (Locked geometry)
Target Selectivity Potential Low (Promiscuous binding)ModerateModerateHigh (Shape-complementary)

Experimental Protocol: Self-Validating Cyclization & Protection

The free base of 1-[1-(Bromomethyl)cyclopropyl]methanamine is highly unstable; the proximity of the primary amine to the primary alkyl bromide leads to spontaneous, uncontrolled polymerization. Therefore, it is commercially supplied as a hydrobromide (HBr) salt.

The following protocol details the conversion of this stable salt into N-Boc-5-azaspiro[2]hexane , a chromatographically stable building block ready for downstream cross-coupling (e.g., Buchwald-Hartwig amidation).

Step-by-Step Methodology

Objective: Achieve high-yielding intramolecular cyclization while suppressing intermolecular oligomerization, followed by immediate stabilization via Boc-protection.

  • Preparation & High-Dilution Setup:

    • Suspend 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide (1.0 equiv) in anhydrous Acetonitrile (MeCN) to achieve a final concentration of 0.05 M .

    • Causality: High dilution is the critical physical parameter here. It exponentially decreases the probability of two distinct molecules colliding (intermolecular alkylation) while maintaining the rate of the unimolecular 4-exo-tet cyclization.

  • Controlled Free-Basing & Cyclization:

    • Cool the suspension to 0 °C under an inert atmosphere (N2 or Ar).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.5 equiv) dropwise over 15 minutes.

    • Causality: The first equivalent of DIPEA neutralizes the HBr salt, liberating the nucleophilic free amine. The subsequent equivalents act as an acid scavenger for the HBr generated during the cyclization event.

    • Warm the reaction to 70 °C and stir for 12 hours to drive the sterically hindered formation of the 4-membered azetidine ring.

  • In-Situ Protection:

    • Cool the reaction mixture back to room temperature. Add Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 4 hours.

    • Causality: The intermediate 5-azaspiro[2]hexane free base is highly volatile and extremely water-soluble, making direct isolation practically impossible. In-situ Boc-protection immediately converts the volatile amine into a lipophilic, high-molecular-weight carbamate, enabling standard extraction.

  • Isolation & Purification:

    • Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4, and concentrate.

    • Purify via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield the pure N-Boc-5-azaspiro[2]hexane.

Synthetic Workflow & Application Diagram

The successful utilization of this building block relies on a logical progression from the stabilized salt to the final active pharmaceutical ingredient (API). The workflow below illustrates this trajectory.

G A 1-[1-(Bromomethyl)cyclopropyl] methanamine HBr B Intramolecular Cyclization (Base) A->B C 5-Azaspiro[2.3]hexane Scaffold B->C D Derivatization (e.g., Buchwald-Hartwig) C->D E High Fsp3 Drug Candidate D->E

Workflow for generating high Fsp3 drug candidates via 5-azaspiro[2]hexane cyclization.

Strategic Outlook

Benchmarking 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide against traditional flatland precursors reveals a stark contrast in developability. While the initial synthetic handling of the spirocyclic precursor requires strict adherence to high-dilution principles and in-situ trapping, the downstream benefits—exceptional Fsp3, locked 3D exit vectors, and heightened metabolic stability—far outweigh the synthetic complexity. For drug development professionals targeting challenging protein-protein interactions or seeking to rescue a planar lead compound with poor pharmacokinetic properties, integrating this specific spirocyclic scaffold represents a highly validated optimization strategy[6].

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Tandfonline.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2]hexanes. ChemRxiv. URL:

  • Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery. Benchchem.
  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science.

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Comparative

Validating the Structural Integrity of CAS 1232676-97-9: A Comparative Guide to X-ray Crystallography and Alternative Methods

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the precise and demanding world of drug discovery and development, the unequivocal determination of a molecule's three-dimensional stru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is paramount. For a compound of interest like CAS 1232676-97-9, confirming its structural integrity is not merely a formality but a critical step that underpins all subsequent research. An accurate molecular structure is the foundation for understanding biological activity, optimizing drug-like properties, and securing intellectual property. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of X-ray crystallography as the gold standard for structural validation and offers a comparative analysis of complementary analytical techniques.

The Critical Importance of Structural Verification

The specific arrangement of atoms in CAS 1232676-97-9 dictates its physicochemical properties and how it interacts with biological targets. Any ambiguity or error in its structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the potential derailment of a promising therapeutic candidate. Therefore, the selection of an appropriate analytical method for structural validation is a decision with far-reaching consequences.

X-ray Crystallography: The Definitive Method for Structural Elucidation

Single-crystal X-ray diffraction is a powerful and widely used technique that provides the most definitive three-dimensional atomic structure of a chemical compound.[1][2] This method offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and the overall molecular conformation at atomic resolution.[1]

Experimental Workflow: From Powder to Published Structure

The process of determining a crystal structure is a meticulous one, requiring both skill and patience.

cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Powdered CAS 1232676-97-9 b Solvent Screening & Dissolution a->b c Crystallization (e.g., Slow Evaporation) b->c d High-Quality Single Crystal c->d e Crystal Mounting d->e f X-ray Diffraction e->f g Diffraction Pattern f->g h Data Processing g->h i Structure Solution (Phase Problem) h->i j Model Building & Refinement i->j k Validated 3D Structure j->k cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography A CAS 1232676-97-9 Sample B Confirm Molecular Weight & Formula A->B C Determine Connectivity & Solution Conformation A->C D Determine Absolute 3D Solid-State Structure A->D E Validated Structure B->E C->E D->E

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Comparative

LC-MS method development for 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide quantification

Comprehensive LC-MS/MS Method Development Guide for 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide The Analytical Challenge: Deconstructing the Analyte 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS/MS Method Development Guide for 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide

The Analytical Challenge: Deconstructing the Analyte

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide is a low-molecular-weight (free base MW ~164 g/mol ), highly polar primary amine featuring a sterically strained cyclopropyl ring and a reactive electrophilic bromomethyl group[1].

For analytical scientists and drug development professionals, quantifying this molecule in biological or synthetic matrices presents a triad of chromatographic challenges:

  • Extreme Polarity: The primary amine is positively charged at physiological and acidic pH, resulting in negligible retention on standard non-polar C18 stationary phases[2].

  • Peak Tailing: Unshielded secondary interactions between the basic amine and residual silanols on silica-based columns cause severe peak asymmetry.

  • Chemical Instability: The bromomethyl group is an active alkylating agent. If subjected to alkaline conditions or harsh sample preparation, the molecule is prone to intramolecular nucleophilic attack (cyclization) or hydrolysis.

As a Senior Application Scientist, I have evaluated multiple chromatographic paradigms for this class of compounds. This guide objectively compares traditional approaches against modern techniques, explaining the causality behind the optimal method.

Comparative Evaluation of LC-MS/MS Strategies

When developing a method for highly polar amines, laboratories typically default to one of three strategies. However, the reactive nature of the bromomethyl group fundamentally invalidates several traditional approaches.

Reversed-Phase LC with Ion-Pairing (IP-RPLC)

To force the retention of polar amines on a C18 column, volatile ion-pairing reagents like heptafluorobutyric acid (HFBA) are often added to the mobile phase.

  • The Causality of Failure: While HFBA forms a neutral, hydrophobic complex with the amine to improve retention, it causes severe ion suppression in the electrospray ionization (ESI) source[3]. Furthermore, fluorinated ion-pairing agents persistently contaminate the mass spectrometer's optics, requiring extensive cleaning and rendering the instrument unsuitable for switching to negative ion mode.

Pre-Column Derivatization + RPLC

Derivatization using reagents like Dansyl chloride or EDC/PA is a standard technique to increase the hydrophobicity and MS response of trace amines[4].

  • The Causality of Failure: These reactions universally require alkaline buffers (pH 8–10) to deprotonate the amine for nucleophilic attack[5]. For 1-[1-(Bromomethyl)cyclopropyl]methanamine, exposing the molecule to alkaline conditions deprotonates the primary amine, which immediately acts as an internal nucleophile. It attacks the adjacent electrophilic bromomethyl group, ejecting the bromide ion and forming a rigid azabicyclo-ring system. This intramolecular cyclization destroys the target analyte prior to analysis, making derivatization a critical failure.

Hydrophilic Interaction Liquid Chromatography (HILIC) - The Superior Alternative

HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) alongside an organic-rich, low-aqueous mobile phase.

  • The Causality of Success: In HILIC, water acts as the strong eluting solvent[3]. The polar amine partitions into the water-enriched layer immobilized on the stationary phase, providing excellent retention via hydrogen bonding and electrostatic interactions without the need for derivatization[6]. Crucially, the high acetonitrile content (typically >70%) significantly enhances ESI efficiency and droplet desolvation, leading to taller peaks and superior signal-to-noise ratios[7]. Because the mobile phase can be kept acidic (pH 3.0), the bromomethyl group remains perfectly stable.

Quantitative Method Comparison
MethodologyRetention Factor (k')MS Sensitivity (S/N)Analyte StabilitySystem Contamination Risk
Standard RPLC (C18) < 0.5 (Co-elutes with void)Low (Matrix suppression)HighLow
IP-RPLC (with HFBA) 3.0 - 5.0Very Low (Signal quenching)HighSevere (Persistent MS background)
Derivatization + RPLC > 5.0HighCritical Failure (Degrades)Low
HILIC-MS/MS 4.0 - 6.0Optimal (Enhanced ESI)High (Maintained acidic)Low

Method Selection Matrix

G Target 1-[1-(Bromomethyl)cyclopropyl]methanamine (Polar Amine + Reactive Alkyl Bromide) RP Standard RPLC (C18 Column) Target->RP Direct Injection IP Ion-Pairing RPLC (e.g., HFBA) Target->IP Add Ion-Pair Deriv Pre-Column Derivatization (e.g., Dansyl-Cl) Target->Deriv Alkaline Reaction HILIC HILIC-MS/MS (Zwitterionic/Amide) Target->HILIC High Organic Dilution RP_Res Poor Retention Co-elution with Void RP->RP_Res IP_Res MS Source Contamination Severe Ion Suppression IP->IP_Res Deriv_Res Analyte Degradation (Intramolecular Cyclization) Deriv->Deriv_Res HILIC_Res Excellent Retention High MS Sensitivity Analyte Preserved HILIC->HILIC_Res

Decision matrix for LC-MS/MS method selection for reactive polar amines.

Optimized HILIC-MS/MS Protocol (A Self-Validating System)

To guarantee trustworthiness and data integrity, the following protocol is engineered as a self-validating system . It utilizes the inherent chemical properties of the analyte to automatically flag errors in sample preparation or matrix interference.

Step 1: Sample Preparation (Solvent Matching)
  • Procedure: Aliquot 50 µL of the sample matrix. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (and an appropriate isotopically labeled internal standard). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Causality & Validation: The 3:1 organic-to-aqueous ratio serves a dual purpose. First, it quantitatively precipitates matrix proteins. Second, it perfectly aligns the sample's solvent strength with the initial HILIC mobile phase conditions (75% organic). Matching the sample diluent to the initial mobile phase is critical in HILIC to prevent "solvent mismatch," which causes peak splitting and poor reproducibility. The acidic environment stabilizes the hydrobromide salt, preventing autocyclization.

Step 2: Chromatographic Separation
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 100 × 2.1 mm, 5 µm)[6].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish the aqueous partitioning layer)

    • 1.0 - 4.0 min: Linear decrease to 50% B (Elution phase)

    • 4.0 - 5.0 min: Hold at 50% B (Column wash)

    • 5.1 - 8.0 min: 90% B (Re-equilibration)

  • Causality: Starting at 90% B ensures the formation of a stable water-enriched layer on the stationary phase, allowing the polar amine to partition and retain effectively. The acidic pH (3.0) ensures the primary amine remains fully protonated, maximizing electrostatic interaction with the zwitterionic phase[6].

Step 3: Self-Validating Mass Spectrometry (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: m/z 164.0 → 147.0 (Loss of NH₃, representing the ⁷⁹Br isotope)

    • Qualifier: m/z 166.0 → 149.0 (Loss of NH₃, representing the ⁸¹Br isotope)

  • The Self-Validation Checkpoint: Bromine naturally exists as a ~1:1 isotopic mixture of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). By continuously monitoring both isotopic transitions, the assay self-validates. The peak area ratio of the 164→147 transition to the 166→149 transition must remain strictly within a 0.95 – 1.05 tolerance. If the ratio skews, it mathematically proves either an isobaric matrix interference is co-eluting, or the analyte has degraded (lost its bromine atom). This built-in diagnostic instantly invalidates compromised runs, preventing false positives.

References

  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Merck Millipore. 6

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez. 2

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz. 3

  • 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide. CymitQuimica. 1

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.7

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation.

  • Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. PubMed (NIH). 4

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-[1-(Bromomethyl)cyclopropyl]methanamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals The responsible advancement of pharmaceutical research necessitates a deeply ingrained culture of safety. As a novel building block in drug discovery, 1-[1-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of pharmaceutical research necessitates a deeply ingrained culture of safety. As a novel building block in drug discovery, 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide presents a unique combination of chemical functionalities that demand a thorough understanding and cautious approach to its handling. This guide, compiled from a senior application scientist's perspective, offers essential, immediate safety and logistical information, moving beyond a simple checklist to provide the rationale behind each critical step.

I. Understanding the Inherent Chemical Risks

The molecular structure of 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide dictates its potential hazards. A proactive understanding of these risks is the foundation of safe laboratory practice.

  • Primary Amine Moiety: Aliphatic amines, particularly lower molecular weight ones, are known to be irritants to the skin, eyes, and mucous membranes.[1] Their vapors can cause irritation to the nose and throat.[1] Furthermore, some amines have been reported to cause a reversible visual disturbance known as glaucopsia, characterized by blurred vision and halos around lights.[2]

  • Alkyl Halide Functionality: The bromomethyl group classifies this compound as an alkyl halide. Alkylating agents are reactive molecules that can pose significant health risks. Some chemotherapy drugs, for instance, are alkylating agents, and their handling requires stringent safety protocols to protect healthcare workers from exposure.[3]

  • Hydrobromide Salt: The hydrobromide salt form generally imparts greater stability and lower volatility compared to the free base. However, it is still crucial to handle it with care as it can be an irritant.

  • Cyclopropyl Group: While the cyclopropane ring itself is a common structural motif, its presence can influence the overall reactivity of the molecule.

II. Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable when handling this compound. The following PPE is considered mandatory to create a barrier between the researcher and the chemical.[3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

CategorySpecific RecommendationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[5][6]Protects against accidental splashes which can cause serious eye irritation.[7] A face shield offers an additional layer of protection for the entire face.
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[6]Provides a robust barrier against dermal exposure. Double gloving is a best practice when handling potentially hazardous substances.[3]
Body Protection A poly-coated, disposable gown with long sleeves and elastic or knitted cuffs that closes in the back.[6]Protects the skin and personal clothing from contamination. Impervious gowns are essential when working with potentially hazardous drugs.[8]
Respiratory Protection A NIOSH-certified N95 or higher respirator, used within the context of a comprehensive respiratory protection program.All handling should be performed in a certified chemical fume hood to minimize inhalation of vapors or dust.[5][9] A respirator provides an additional layer of protection.

Logical Workflow for PPE Usage:

Caption: A step-by-step guide for the correct donning and doffing of PPE to prevent contamination.[6]

III. Operational Plan: From Receipt to Reaction

A meticulous, step-by-step approach to handling ensures that safety is integrated into every stage of the experimental workflow.

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible materials.[10][9] Ensure the container is tightly sealed.[11]

  • Preparation and Weighing:

    • Before handling, read the Safety Data Sheet (SDS) thoroughly.[12]

    • Conduct all manipulations within a certified chemical fume hood.[5][10]

    • Use dedicated, clean glassware and equipment.[13]

    • When weighing, use a disposable weigh boat to minimize contamination of balances.

  • Running the Reaction:

    • Add reagents slowly and in a controlled manner.

    • Ensure adequate ventilation and be prepared for any potential exothermic reactions.

    • Keep all reaction vessels clearly labeled.[13]

IV. Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

Table 2: Emergency Response Protocols

Type of ExposureImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[11][14] Seek immediate medical attention.[13][15]
Eye Contact Immediately flush eyes with plain water for 15-20 minutes, holding the eyelids open.[11][13][15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[11][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Contact a poison control center (1-800-222-1222) or seek immediate medical attention.[15][16]
Spill Evacuate the immediate area. For small spills, use an absorbent material to contain the spill, then decontaminate the area.[15] For large spills, evacuate the lab and contact your institution's environmental health and safety department.[15]
V. Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of hazardous waste is a legal and ethical obligation.

  • Waste Segregation: All materials contaminated with 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, including gloves, gowns, weigh boats, and excess reagents, must be collected as hazardous waste.[17][18] Do not mix this waste with other waste streams unless explicitly permitted by your institution's guidelines.[18][19]

  • Containerization and Labeling: Use designated, leak-proof, and clearly labeled hazardous waste containers.[18][20] The label should include the words "Hazardous Waste" and a complete list of the contents.[18]

  • Disposal Pathway: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves arranging for pickup by a certified hazardous waste management company.[17]

Disposal Workflow:

Caption: A clear, linear process for the compliant disposal of hazardous chemical waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, fostering a laboratory environment where both scientific innovation and personal safety are held in the highest regard.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of Reactive Chemical Intermediates. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • Temple University Office of Environmental Health and Radiation Safety. STANDARD OPERATING PROCEDURES (SOP) FOR REACTIVE SOLIDS. [Link]

  • University of California, Irvine Environmental Health & Safety. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Kansas State University. Bromine Standard Operating Procedure. [Link]

  • University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]

  • University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • American Red Cross. Chemical Emergency Preparedness. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PMC. Nurse compliance with personal protective equipment when handling chemotherapy: a multicenter cross-sectional study in Palestine. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]

  • CloudSDS. Alkylamines: Hazard and Safety A Detail Guide. [Link]

  • PMC. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. [Link]

  • Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. [Link]

  • University of California, Berkeley Environment, Health and Safety. Appendix I - Hazards Of Functional Groups. [Link]

  • University of Cambridge Safety Office. Disposal of Chemical Waste. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Maastricht University. Hazardous waste from laboratories UNS50 and UNS40. [Link]

  • PMC. Amines as occupational hazards for visual disturbance. [Link]

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

Sources

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